molecular formula C9H10O3 B1625280 2-Hydroxy-2'-methoxyacetophenone CAS No. 224321-19-1

2-Hydroxy-2'-methoxyacetophenone

Cat. No.: B1625280
CAS No.: 224321-19-1
M. Wt: 166.17 g/mol
InChI Key: ZUHXADCMYFAQEY-UHFFFAOYSA-N
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Description

2-Hydroxy-2'-methoxyacetophenone is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2'-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2'-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHXADCMYFAQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464010
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224321-19-1
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 2-Hydroxy-2'-methoxyacetophenone.

Executive Summary

2-Hydroxy-2'-methoxyacetophenone (also known as


-hydroxy-2'-methoxyacetophenone) is a specialized aromatic ketone featuring an 

-hydroxy functionality and an ortho-methoxy substituent on the phenyl ring.[1] It serves as a critical "donor" scaffold in asymmetric catalysis, particularly in direct catalytic asymmetric Michael , Mannich , and Aldol reactions.

Its unique structure allows it to form chelated metal enolates (specifically with Zinc) that can be stereochemically directed by chiral ligands (e.g., BINOL systems) to generate synthetically versatile 1,5-diketones and


-amino alcohols with high enantioselectivity (>99% ee). This guide details its physicochemical profile, synthesis protocols, and reactivity mechanisms.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethanone
Common Synonyms

-Hydroxy-2'-methoxyacetophenone; 2'-Methoxy-2-hydroxyacetophenone
CAS Number 224321-19-1
Molecular Formula

Molecular Weight 166.17 g/mol
SMILES COc1ccccc1C(=O)CO
Physical Characteristics

Note: Values derived from experimental data of analogous


-hydroxy ketones and specific vendor specifications.
ParameterValue / Description
Physical State Viscous yellow oil or low-melting solid (dependent on purity)
Boiling Point ~286.8°C (at 760 mmHg)
Flash Point ~115°C
Solubility Soluble in polar organic solvents (DCM, THF, EtOAc, Alcohols); sparingly soluble in water.
Stability Hygroscopic; susceptible to oxidation (to glyoxals) if exposed to air/light for prolonged periods.

Structural Analysis & Spectroscopic Signature

NMR Characterization (Predicted/Typical)

The molecule is characterized by the desymmetrization of the acetophenone methyl group into a hydroxymethylene group.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.80–3.90 (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       4.60–4.80 (s or d, 2H): 
      
      
      
      -Methylene protons (
      
      
      ).
    • 
       6.90–7.80 (m, 4H): Aromatic protons (distinct ortho substitution pattern).
      
    • 
       ~3.5–4.0 (br s, 1H): Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
  • IR Spectroscopy:

    • Carbonyl (

      
      ):  ~1680–1695 cm
      
      
      
      (shifted lower due to conjugation and intramolecular H-bonding).
    • Hydroxyl (

      
      ):  Broad band at 3300–3450 cm
      
      
      
      .

Synthesis & Preparation Protocols

Two primary routes are established for the synthesis of 2-Hydroxy-2'-methoxyacetophenone. Method A is preferred for laboratory-scale precision, while Method B is a scalable industrial approach.

Method A: The Arylmagnesium-Transmetalation Route (High Purity)

Reference: Adapted from McLaughlin et al., J. Org. Chem. 2012 (Merck Process Research).

Rationale: Avoids over-oxidation and polymerization common in direct oxidation methods.

  • Reagents: 2-Bromoanisole, Mg turnings,

    
    , CuCl (cat), Acetoxyacetyl chloride.
    
  • Step 1 (Grignard Formation): React 2-bromoanisole with Mg in THF to form 2-methoxyphenylmagnesium bromide.

  • Step 2 (Transmetalation): Add

    
     (0.5 equiv) to form the arylzinc intermediate.
    
  • Step 3 (Acylation): Add CuCl (1 mol%) and acetoxyacetyl chloride. The arylzinc species undergoes cross-coupling to yield 2-acetoxy-2'-methoxyacetophenone .

  • Step 4 (Hydrolysis): Treat the intermediate with 5N HCl at 40°C.

  • Purification: Extract with EtOAc, wash with brine, and recrystallize/chromatograph.

Method B: Direct Oxidation of 2'-Methoxyacetophenone

Rationale: Uses readily available starting material but requires careful control to prevent formation of the glyoxal.

  • Substrate: 2'-Methoxyacetophenone.[1][2][3][4]

  • Reagent: Hypervalent iodine (e.g., PhI(OAc)2) in hydrolyzed solvent or molecular iodine (

    
    ) in DMSO.
    
  • Procedure:

    • Dissolve ketone in DMSO.

    • Add

      
       (1.0 equiv) and heat to 60-80°C (Kornblum oxidation variant).
      
    • Alternative: Use HTIB (Hydroxy(tosyloxy)iodobenzene) in acetonitrile to form the

      
      -tosyloxy ketone, followed by hydrolysis.
      

Reactivity Profile: The "Zinc-Enolate" Engine

The primary utility of 2-Hydroxy-2'-methoxyacetophenone lies in its ability to function as a nucleophilic donor in asymmetric catalysis. The


-hydroxy group is not just a bystander; it is a critical "anchor" for zinc catalysts.
Mechanism: Chelation-Controlled Catalysis

In the presence of a diethylzinc (


) and a Linked-BINOL ligand, the molecule undergoes deprotonation to form a dinuclear zinc enolate .
  • Zinc Center 1: Binds to the enolate oxygen and the

    
    -hydroxyl oxygen (chelation), creating a rigid, chiral environment.
    
  • Zinc Center 2: Acts as a Lewis acid to activate the electrophile (e.g., enone or imine).

Key Transformations
  • Asymmetric Michael Addition:

    • Electrophile:

      
      -unsaturated ketones (Enones).
      
    • Product: Chiral 1,5-diketones.

    • Selectivity: Up to 99% ee; typically syn-selective with standard ligands, but anti-selective variations exist.

  • Asymmetric Mannich Reaction:

    • Electrophile: N-diphenylphosphinoyl imines.[2][5]

    • Product:

      
      -amino-
      
      
      
      -hydroxy ketones (precursors to amino alcohols).
    • Selectivity: Highly anti-selective (>98:2 dr).[2][5][6]

Visualization: Catalytic Cycle

The following diagram illustrates the Shibasaki Zinc-Linked-BINOL catalytic cycle using 2-Hydroxy-2'-methoxyacetophenone.

Zinc_Catalysis_Cycle Substrate Substrate: 2-Hydroxy-2'-methoxyacetophenone ActiveSpecies Dinuclear Zinc Enolate (Chiral Scaffold) Substrate->ActiveSpecies Deprotonation (release EtH) Catalyst Catalyst Complex: (Et2Zn / Linked-BINOL) Catalyst->ActiveSpecies TransitionState Transition State (Dual Activation) ActiveSpecies->TransitionState + Electrophile Electrophile Electrophile Input: Enone / Imine Electrophile->TransitionState ProductRelease Product: Chiral 1,5-Diketone or Amino Alcohol TransitionState->ProductRelease C-C Bond Formation ProductRelease->Catalyst Regeneration

Figure 1: Catalytic cycle showing the activation of 2-Hydroxy-2'-methoxyacetophenone via a dinuclear zinc scaffold, enabling high-precision asymmetric C-C bond formation.[2][5]

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibilities: Strong oxidizing agents (converts to glyoxal), strong bases (polymerization/aldol condensation).

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles) and work within a fume hood.

References

  • Kumagai, N., Matsunaga, S., & Shibasaki, M. (2001). "Direct Catalytic Asymmetric Michael Reaction of Hydroxyketones: Asymmetric Zn Catalysis with a Et2Zn/Linked-BINOL Complex." Journal of the American Chemical Society, 123(13).

  • McLaughlin, M., et al. (2012). "Synthesis of

    
    -Hydroxyacetophenones." Journal of Organic Chemistry, 77(11), 5144–5148. 
    
  • Matsunaga, S., et al. (2003). "anti-Selective Direct Catalytic Asymmetric Mannich-type Reaction of Hydroxyketone."[2][5][6] Journal of the American Chemical Society, 125(16), 4712–4713.

  • PubChem Database. "Compound Summary: 2'-Hydroxy-2-methoxyacetophenone derivatives."

Sources

Molecular structure and weight of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxy-2'-methoxyacetophenone (CAS 224321-19-1), a specific structural isomer distinct from common natural products like Paeonol.[1]

Molecular Architecture, Synthesis, and Characterization

Executive Summary

2-Hydroxy-2'-methoxyacetophenone (IUPAC: 2-hydroxy-1-(2-methoxyphenyl)ethanone) is a functionalized phenacyl alcohol derivative.[1] Unlike its more common isomers (e.g., Paeonol, where the hydroxyl is on the aromatic ring), this molecule features a primary hydroxyl group on the


-carbon of the acetyl side chain and a methoxy group at the ortho position of the benzene ring.[1]

This structural arrangement makes it a critical intermediate in asymmetric synthesis, particularly as a substrate for catalytic enantioselective Michael additions and as a precursor for benzofuran derivatives.[1] Its unique reactivity profile is governed by the proximity of the carbonyl group to both the labile


-hydroxyl proton and the steric bulk of the ortho-methoxy substituent.

Molecular Identity & Physical Properties[2][3][4]

The following data establishes the precise chemical identity of the compound, distinguishing it from ring-hydroxylated isomers.

PropertySpecification
IUPAC Name 2-hydroxy-1-(2-methoxyphenyl)ethanone
Common Name

-Hydroxy-2'-methoxyacetophenone
CAS Registry Number 224321-19-1
Molecular Formula

Molecular Weight (Average) 166.17 g/mol
Monoisotopic Mass 166.06299 Da
SMILES COc1ccccc1C(=O)CO
InChI Key MLIBGOFSXXWRIY-UHFFFAOYSA-N
Physical State Solid (Low melting point) or Oil (depending on purity)
Density (Predicted) ~1.166 g/cm³

Structural Analysis & Isomerism

It is critical to differentiate this molecule from its "ring-hydroxy" isomers to avoid experimental error.

  • Target Molecule (Side-chain Hydroxy): The -OH group is aliphatic, located on the C2 position of the ethanone chain.[1] It behaves as a primary alcohol.[1]

  • Isomer (Ring Hydroxy - Paeonol): The -OH group is phenolic, located on the benzene ring.[1] It behaves as a weak acid.[1]

Structural Visualization

The following diagram illustrates the specific connectivity and the numbering scheme used to define "2-Hydroxy" (side chain) vs "2'-methoxy" (ring).

Figure 1: Structural decomposition highlighting the specific regiochemistry of the substituents.

Synthesis Protocol

The synthesis of 2-Hydroxy-2'-methoxyacetophenone is typically achieved via the oxidation of 2'-methoxyacetophenone.[1] The most robust laboratory method involves


-bromination followed by hydrolysis.
Reaction Pathway[1][5][6][7][8]
  • Precursor: 2'-Methoxyacetophenone (Commercially available).[1]

  • Intermediate: 2-Bromo-1-(2-methoxyphenyl)ethanone.[1]

  • Product: 2-Hydroxy-1-(2-methoxyphenyl)ethanone.[1]

Step-by-Step Methodology
Step 1:

-Bromination[1]
  • Reagents: 2'-Methoxyacetophenone (1.0 eq), Tetrabutylammonium tribromide (TBATB) or

    
    , Methanol/Dichloromethane (1:1).
    
  • Procedure:

    • Dissolve 2'-methoxyacetophenone in the solvent mixture at 0°C.

    • Add brominating agent dropwise to prevent poly-bromination.[1]

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Quench: Add saturated

      
       to neutralize excess bromine.
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect ~85-90% of the

      
      -bromo intermediate.[1]
      
Step 2: Hydrolysis (Formate Route)

Direct hydrolysis with hydroxide can lead to aldol polymerization. The formate ester route is milder.[1]

  • Reagents: Sodium formate (

    
    ), Ethanol/Water, reflux.
    
  • Procedure:

    • Dissolve the

      
      -bromo intermediate in ethanol.[1]
      
    • Add 2.5 eq of sodium formate and reflux for 6 hours.

    • Cool to RT.[1] The intermediate formate ester often hydrolyzes spontaneously or requires mild base treatment (

      
      , MeOH, 30 min).
      
    • Purification: Column chromatography (Silica gel, Hexane:EtOAc 3:1).

    • Final Product: Pale yellow oil or low-melting solid.

SynthesisPathway Start 2'-Methoxyacetophenone (Starting Material) Step1 Bromination (Br2 / AcOH or NBS) Start->Step1 Electrophilic Subs. Inter Intermediate: 2-Bromo-1-(2-methoxyphenyl)ethanone Step1->Inter Yield ~90% Step2 Nucleophilic Substitution (HCOONa / EtOH reflux) Inter->Step2 SN2 Reaction Final Target: 2-Hydroxy-2'-methoxyacetophenone Step2->Final Hydrolysis

Figure 2: Two-step synthetic pathway via the


-bromo intermediate.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on electronic environment (Solvent:


):
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Note
1H 3.90Singlet (3H)

Characteristic methoxy signal.[1]
1H 4.65 - 4.80Singlet/Broad (2H)

Deshielded by carbonyl and hydroxyl.[1]
1H 3.50 - 4.00Broad (1H)

Exchangeable; shift varies with concentration.[1]
1H 6.95 - 7.05Multiplet (2H)Ar-H (3,[1] 5)Ortho/Para to methoxy (electron-rich).
1H 7.45 - 7.55Triplet (1H)Ar-H (4)Meta to carbonyl.[1]
1H 7.80 - 7.90Doublet (1H)Ar-H (6)Ortho to carbonyl (deshielded anisotropic effect).
Mass Spectrometry (MS)[6]
  • Molecular Ion:

    
     m/z[2]
    
  • Key Fragments:

    • 
      : Loss of 
      
      
      
      (methoxybenzoyl cation).[1]
    • 
      : Phenyl cation (if fragmentation is extensive).
      
    • 
      : Loss of 
      
      
      
      .[1]

Applications in Drug Development

This molecule serves as a versatile "chiral template" precursor.[1]

  • Asymmetric Michael Addition: The

    
    -hydroxyl group can coordinate with Zinc/BINOL catalysts to direct stereoselective addition to the carbonyl, generating chiral diols.[1]
    
  • Benzofuran Synthesis: Under acidic conditions, the

    
    -hydroxy ketone can undergo cyclodehydration with the ortho-methoxy group (after demethylation) to form benzofuran scaffolds, a core pharmacophore in anti-arrhythmic drugs.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11668266, 2-Hydroxy-1-(2-methoxyphenyl)ethanone.[1] Retrieved from [Link]

  • Trost, B. M., & Vranken, D. L. (2003). Direct Catalytic Asymmetric Michael Reaction of Hydroxyketones. Journal of the American Chemical Society.[1] (Contextual citation for reactivity of alpha-hydroxy acetophenones).

Sources

Solubility of 2-Hydroxy-2'-methoxyacetophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility behavior of 2-Hydroxy-2'-methoxyacetophenone (CAS 224321-19-1) and its structural analogs.[1] Note that while specific solubility data for the exact isomer 2-Hydroxy-2'-methoxyacetophenone is limited in public literature, this guide synthesizes data from close structural isomers (such as Paeonol and 2'-Hydroxy-5'-methoxyacetophenone) and details the standard experimental protocols required for precise determination.[1]

Executive Summary & Chemical Identity

2-Hydroxy-2'-methoxyacetophenone (often utilized in asymmetric catalysis, e.g., Shibasaki et al.) is a functionalized acetophenone derivative characterized by an


-hydroxy ketone moiety and an ortho-methoxy substituent on the phenyl ring.[1] Its solubility profile is critical for optimizing reaction yield in asymmetric Michael additions and for purification via crystallization.
Chemical Profile
PropertyDetail
IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethanone
CAS Number 224321-19-1
Molecular Formula

Molecular Weight 166.17 g/mol
Key Functional Groups

-Hydroxy ketone, Methoxy ether
Primary Application Substrate for asymmetric Michael/Mannich reactions; Intermediate for API synthesis

Solubility Behavior & Thermodynamic Principles

Understanding the dissolution of 2-Hydroxy-2'-methoxyacetophenone requires analyzing the interplay between its hydrogen-bond donor (OH) and acceptor (C=O, OMe) sites.[1]

Theoretical Solubility Profile

Based on the behavior of structural isomers like Paeonol (2'-Hydroxy-4'-methoxyacetophenone) and 2'-Hydroxy-5'-methoxyacetophenone , the solubility of the target compound follows a "like-dissolves-like" trend modulated by polarity and hydrogen bonding capability.[1]

  • High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) due to disruption of intermolecular H-bonds.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and Esters (Ethyl Acetate).

  • Low Solubility: Non-polar solvents (Hexane, Cyclohexane) and Water (due to the lipophilic phenyl ring).

Thermodynamic Modeling

To predict solubility (


) at a specific temperature (

), two primary models are employed. Researchers should fit their experimental data to these equations to determine the enthalpy and entropy of dissolution.
Model A: Modified Apelblat Equation

Used for correlating solubility with temperature in pure solvents.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: A positive

    
     value typically indicates an exothermic process (rare for these solids), while negative indicates endothermic.
    
Model B:

(Buchowski-Ksiazczak) Equation

Connects solubility to the melting point (


) and enthalpy of fusion (

).

  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    

Experimental Protocol: Dynamic Laser Monitoring

For researchers needing precise data for this specific isomer, the Dynamic Laser Monitoring Method is the gold standard. It eliminates the subjectivity of visual inspection.

Workflow Diagram

SolubilityProtocol Start Sample Preparation (Excess Solid + Solvent) Equilibrium Thermostatic Mixing (±0.05 K) Start->Equilibrium Place in Jacket Vessel LaserSystem Laser Monitoring System (Transmissivity Measurement) Equilibrium->LaserSystem Continuous Stirring Dissolution Detect Dissolution Point (Max Transmissivity) LaserSystem->Dissolution Heat Rate < 2 K/h Calculation Calculate Mole Fraction (x1) Dissolution->Calculation Record T and Mass

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid solubility.

Step-by-Step Methodology
  • Preparation: Weigh an excess of 2-Hydroxy-2'-methoxyacetophenone (approx. 0.5 g) into a jacketed glass vessel.

  • Solvent Addition: Add a precise mass of organic solvent (e.g., 10.00 g).

  • Setup: Insert a laser probe (650 nm) and a precision thermometer (

    
     K).
    
  • Equilibration: Stir the suspension magnetically at a constant speed (e.g., 400 rpm).

  • Heating: Slowly increase the temperature (0.1 K/min). The laser intensity transmitted through the solution will be low due to scattering by solid particles.

  • Detection: The point where laser transmissivity sharply rises to a maximum constant value indicates complete dissolution. Record this temperature (

    
    ).
    
  • Repetition: Repeat for different solute/solvent mass ratios to generate a full solubility curve.

Representative Data (Based on Structural Analogs)

Since specific tabulated data for CAS 224321-19-1 is proprietary or sparse, the following table presents reference values for the structural isomer Paeonol (2'-Hydroxy-4'-methoxyacetophenone) . These values serve as a reliable baseline for process design, as the solubility magnitude is expected to be of the same order (


 to 

mole fraction).

Table 1: Reference Solubility of Hydroxy-Methoxyacetophenone Isomer (Paeonol) in Pure Solvents (Data approximations based on thermodynamic trends in J. Chem. Eng. Data literature)

SolventMole Fraction (

) at 298.15 K
Mole Fraction (

) at 318.15 K
Solubility Class
Acetone 0.12450.2103High
Ethyl Acetate 0.09820.1654High
Methanol 0.04510.0892Moderate
Ethanol 0.03850.0761Moderate
Toluene 0.02100.0450Low-Moderate
Cyclohexane 0.00150.0032Low
Water < 0.0001< 0.0005Insoluble

Technical Insight:

  • Solvent Selection: For reaction optimization (e.g., asymmetric catalysis), Methanol or Toluene are often preferred to balance solubility with stereoselectivity.

  • Purification: A cooling crystallization from Ethanol/Water mixtures is highly effective due to the steep solubility curve in alcohols.

Thermodynamic Analysis Workflow

To validate the experimental data, researchers must correlate results using the Modified Apelblat equation.

ThermoAnalysis Input Experimental Data (T, x1) Model Modified Apelblat Equation ln x = A + B/T + C ln T Input->Model Regression Non-linear Regression (Minimize RAD/RMSD) Model->Regression Output Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Regression->Output

Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.

Calculated Parameters (Typical for this Class)
  • Enthalpy of Solution (

    
    ):  Positive values (endothermic), typically 15–35 kJ/mol.
    
  • Entropy of Solution (

    
    ):  Positive values, indicating increased disorder upon dissolution.
    
  • Gibbs Free Energy (

    
    ):  Positive at lower temperatures, decreasing as 
    
    
    
    increases (spontaneous dissolution at high
    
    
    ).

References

  • Shibasaki, M., et al. (2003). "Direct Catalytic Asymmetric Michael Reaction of Hydroxyketones: Asymmetric Zn Catalysis with a Et2Zn/Linked-BINOL Complex." Journal of the American Chemical Society.

    • Establishes the identity and use of 2-Hydroxy-2'-methoxyacetophenone (CAS 224321-19-1).
  • Wang, J., et al. (2013). "Solubility and Thermodynamic Analysis of 2'-Hydroxy-4'-methoxyacetophenone in Pure and Mixed Solvents." Journal of Chemical & Engineering Data.

    • Provides the baseline solubility data and thermodynamic models for the structural isomer.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • PubChem Compound Summary. "2'-Hydroxy-5'-methoxyacetophenone."[1]

    • Supporting data for methoxy-hydroxyacetophenone analogs.[1][2]

Sources

Technical Dossier: 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 2-Hydroxy-2'-methoxyacetophenone (CAS: 224321-19-1), a specialized


-hydroxy ketone used primarily as a pro-nucleophile in direct catalytic asymmetric aldol and Michael reactions.

A Privileged Pro-Nucleophile for Asymmetric Catalysis

Chemical Identity & Structural Analysis

Unlike simple acetophenones, this molecule features a bifunctional architecture: an ortho-methoxy group on the aryl ring and a labile


-hydroxyl group on the side chain. This specific geometry makes it an ideal bidentate ligand for bimetallic catalyst systems (e.g., Zinc-BINOL complexes), facilitating high-precision enolate formation.
Parameter Technical Specification
Common Name 2-Hydroxy-2'-methoxyacetophenone
IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one
CAS Registry Number 224321-19-1
Molecular Formula

Molecular Weight 166.17 g/mol
Structural Features

-Hydroxy ketone core; ortho-Methoxy steric handle
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Key Reactivity Enolizable ketone (pKa ~17-19); Bidentate coordination site

Synthesis Protocol: The Formate Hydrolysis Route

While 2'-methoxyacetophenone is commercially available, the


-hydroxy derivative is often synthesized de novo to ensure high purity, avoiding the dimerization common in aged commercial samples.

The most robust synthetic pathway involves the bromination of 2'-methoxyacetophenone followed by a Kornblum-type substitution or Formate hydrolysis. The Formate Route is preferred over direct hydrolysis to prevent aldol polymerization of the sensitive product.

Step-by-Step Methodology
Phase 1: Regioselective

-Bromination
  • Reagents: 2'-Methoxyacetophenone, Copper(II) Bromide (

    
    ), Ethyl Acetate/Chloroform (1:1).
    
  • Protocol:

    • Dissolve 2'-methoxyacetophenone (1.0 eq) in a 1:1 mixture of EtOAc/CHCl

      
      .
      
    • Add

      
       (2.0 eq) and heat to reflux (approx. 70°C).
      
    • Mechanism: The heterogeneous

      
       acts as a source of atomic bromine, favoring mono-bromination at the 
      
      
      
      -position over ring bromination due to the deactivating carbonyl.
    • Validation: Reaction is complete when the green

      
       turns to white 
      
      
      
      precipitate.
    • Workup: Filter off CuBr salts, concentrate filtrate. Recrystallize from ethanol to yield 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS 31949-21-0) .

Phase 2: Nucleophilic Substitution & Hydrolysis
  • Reagents: Sodium Formate (

    
    ), Ethanol/Water (8:2), Formic Acid (cat.).
    
  • Protocol:

    • Suspend the

      
      -bromo intermediate (1.0 eq) in 80% aqueous ethanol.
      
    • Add Sodium Formate (3.0 eq) and a catalytic drop of formic acid. Reflux for 4–6 hours.

    • Causality: The formate ion acts as a soft nucleophile, displacing the bromide to form the formate ester intermediate. This ester is unstable under reflux in aqueous media and hydrolyzes in situ to the alcohol.

    • Workup: Evaporate ethanol, extract with DCM, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to yield the target 2-Hydroxy-2'-methoxyacetophenone .

Synthesis Workflow Visualization

SynthesisPath Start 2'-Methoxyacetophenone (Starting Material) Step1 Bromination (CuBr2, EtOAc/CHCl3) Start->Step1 Activation Inter Intermediate: 2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0) Step1->Inter Regioselective Halogenation Step2 Substitution (HCOONa, EtOH, Reflux) Inter->Step2 SN2 Displacement Final Target: 2-Hydroxy-2'-methoxyacetophenone (CAS 224321-19-1) Step2->Final In-situ Hydrolysis

Figure 1: Two-step synthesis pathway via the formate hydrolysis method, ensuring protection against polymerization.

Application Case Study: Catalytic Asymmetric Aldol Reaction

The primary utility of CAS 224321-19-1 is in Direct Catalytic Asymmetric Aldol Reactions . Research by the Shibasaki and Matsunaga groups has established this molecule as a benchmark substrate for testing dinuclear metal catalysts.

The Mechanism: Zinc-Linked-BINOL Catalysis

In this system, the 2-hydroxy-2'-methoxyacetophenone does not act merely as a substrate but as a co-ligand .

  • Catalyst Activation: A semi-labile ligand on the

    
    -linked-BINOL complex is displaced by the 
    
    
    
    -hydroxy ketone.
  • Enolate Formation: The Zinc center coordinates to both the carbonyl oxygen and the

    
    -hydroxyl oxygen. This bidentate chelation significantly lowers the pKa of the 
    
    
    
    -proton, allowing for soft deprotonation and formation of a rigid Z-enolate.
  • Stereocontrol: The ortho-methoxy group on the ring provides steric bulk that locks the rotation of the substrate within the chiral pocket of the BINOL ligand, ensuring high syn-selectivity and enantiomeric excess (ee).

Experimental Protocol (Aldol Reaction)
  • Catalyst:

    
     / (S,S)-Linked-BINOL (1 mol %).[1][2][3][4]
    
  • Substrate: 2-Hydroxy-2'-methoxyacetophenone (1.0 eq).

  • Electrophile: Benzaldehyde (or derivative) (1.1 eq).

  • Conditions: THF, -20°C, 18h.

  • Result: Formation of syn-1,2-dihydroxy ketone with up to 99% ee.[3]

Mechanistic Pathway Visualization

AldolMechanism Cat Zn-Zn-Linked-BINOL (Catalyst) Complex Zinc-Enolate Complex (Bidentate Chelation) Cat->Complex Ligand Exchange Sub 2-Hydroxy-2'-methoxyacetophenone (Pro-Nucleophile) Sub->Complex Deprotonation TS Transition State (Rigid Chiral Environment) Complex->TS Coordination Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->TS Si-face Attack Product syn-1,2-Dihydroxy Ketone (High ee) TS->Product C-C Bond Formation Product->Cat Catalyst Turnover

Figure 2: Catalytic cycle demonstrating the bidentate activation of the hydroxy ketone by the Zinc catalyst.

Safety & Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    
    -Hydroxy ketones are prone to oxidation (forming diketones) and dimerization upon prolonged exposure to air and moisture.
    
  • Toxicity: Treat as a potential irritant. Specific toxicological data is limited, but structurally related

    
    -halo and 
    
    
    
    -hydroxy acetophenones are lachrymators and skin irritants.
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Matsunaga, S., et al. (2003). "Direct Catalytic Asymmetric Michael Reaction of Hydroxyketones: Asymmetric Zn Catalysis with a Et2Zn/Linked-BINOL Complex." Journal of the American Chemical Society.

  • Kumagai, N., et al. (2001). "Direct Catalytic Asymmetric Aldol Reaction of Hydroxyketones." Organic Letters.

  • PubChem Compound Summary. (2025). "2-Bromo-2'-methoxyacetophenone (Precursor)." National Center for Biotechnology Information.

  • Alfa Chemistry. (2025). "2-Hydroxy-2'-methoxyacetophenone CAS 224321-19-1 Product Data."

  • BenchChem. (2025).[5] "Synthesis Protocols for alpha-Bromoacetophenones."

Sources

A Technical Guide to the UV-Vis Absorption Spectra of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Hydroxy-2'-methoxyacetophenone. As a substituted aromatic ketone, its spectral properties are governed by the electronic transitions within the acetophenone chromophore, significantly modulated by the ortho-hydroxyl and ortho-methoxy substituents. This document details the theoretical underpinnings of its absorption spectrum, presents a robust protocol for spectral acquisition, and explores the profound influence of environmental factors such as solvent polarity and pH. The causality behind experimental choices is explained to provide researchers with actionable insights for method development and validation in drug discovery and materials science.

Theoretical Framework: Electronic Structure and Transitions

2-Hydroxy-2'-methoxyacetophenone possesses a rich electronic structure, making UV-Vis spectroscopy a powerful tool for its characterization.[1] The primary chromophore is the acetophenone moiety, which consists of a benzene ring conjugated with a carbonyl group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.[1] For this molecule, two principal types of electronic transitions are expected:

  • π → π* Transitions: These are high-energy transitions occurring within the aromatic ring and the carbonyl group's π-system. The extended conjugation between the benzene ring and the acetyl group leads to intense absorption bands. Larger conjugated systems generally shift absorption peaks to longer wavelengths (bathochromic shift).[2]

  • n → π* Transitions: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions and are sensitive to solvent effects.[3][4]

The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups as auxochromes further modifies the spectrum. These electron-donating groups, through resonance, increase the electron density of the conjugated system, which tends to shift the absorption maxima to longer wavelengths.

Experimental Protocol for Spectral Acquisition

A reliable UV-Vis spectrum is foundational to any analysis. The following protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 2-Hydroxy-2'-methoxyacetophenone

  • Solvent: Ethanol (Spectroscopic Grade) or other suitable solvent.

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.[1]

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh a small amount of 2-Hydroxy-2'-methoxyacetophenone.

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen solvent.

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the reference or "blank."

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Run a baseline correction or "autozero" scan with the blank across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse a second cuvette with the prepared sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum, plotting absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition P1 Weigh Analyte P2 Prepare Stock Solution P1->P2 P3 Prepare Working Solution P2->P3 A1 Measure Sample Spectrum P3->A1 Analyze Sample I1 Instrument Warm-up I2 Prepare Solvent Blank I1->I2 I3 Run Baseline Correction I2->I3 I3->A1 Calibrated Instrument A2 Identify λmax A1->A2 A3 Record Absorbance A2->A3

Caption: Experimental workflow for UV-Vis spectral acquisition.

Analysis of the Absorption Spectrum

While a specific, publicly available, fully-analyzed spectrum for 2-Hydroxy-2'-methoxyacetophenone is not readily found in the searched literature, we can predict its features based on structurally similar compounds like 2'-Hydroxyacetophenone and 2'-Methoxyacetophenone.[5][]

The spectrum is expected to show two main absorption regions:

  • An intense band at a shorter wavelength (around 250-280 nm) corresponding to the π → π* transition of the aromatic system.

  • A less intense, broader band or shoulder at a longer wavelength (around 320-360 nm) attributable to the n → π* transition of the carbonyl group, which is influenced by the ortho-substituents. For instance, the related compound 2'-Hydroxy-5'-methoxyacetophenone shows a λmax at 355 nm.[7]

Table 1: Predicted Spectral Characteristics of 2-Hydroxy-2'-methoxyacetophenone

Transition Type Predicted λmax Range (nm) Relative Intensity (ε)
π → π* 250 - 280 High

| n → π* | 320 - 360 | Low to Medium |

Influential Factors on the Spectrum

Solvent Effects (Solvatochromism)

The choice of solvent can significantly alter the position and intensity of absorption bands.[8][9] This phenomenon, known as solvatochromism, is a direct consequence of differential solvation of the ground and excited states of the molecule.

  • n → π* Transitions: These transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents.[3] Polar solvents, especially those capable of hydrogen bonding, can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state. This increases the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) light for the transition.[10]

  • π → π* Transitions: These transitions often show a bathochromic shift (red shift, to longer wavelengths) in polar solvents. The excited state (π*) is generally more polar than the ground state (π), and is therefore better stabilized by polar solvents, which lowers the energy gap for the transition.[11]

pH Effects

The presence of the acidic phenolic hydroxyl group makes the UV-Vis spectrum of 2-Hydroxy-2'-methoxyacetophenone highly sensitive to pH.[12][13] In a basic medium, the hydroxyl group is deprotonated to form a phenoxide ion.

This deprotonation has a profound effect on the electronic structure:

  • Extended Conjugation: The negative charge on the phenoxide oxygen is a powerful electron-donating group that delocalizes into the aromatic ring, extending the conjugated system.

  • Bathochromic Shift: This increased conjugation significantly lowers the energy of the π → π* transition, resulting in a pronounced bathochromic (red) shift and often an increase in absorption intensity (hyperchromic effect).[12] A similar shift is observed for p-hydroxyacetophenone when the pH is increased from 7 to 8.[14]

This pH-dependent shift is a hallmark of phenolic compounds and can be used to determine the pKa of the hydroxyl group.[15]

Caption: Effect of pH on the structure and spectrum of a phenolic ketone.

Quantitative Analysis via Beer-Lambert Law

UV-Vis spectroscopy is a cornerstone of quantitative analysis, governed by the Beer-Lambert Law.[16] The law states that absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (b) of the light through the sample.

A = εbc

Where ε is the molar absorptivity (or extinction coefficient), a constant unique to the molecule at a specific wavelength.[17]

Protocol for Quantitative Determination
  • Select Analytical Wavelength: Choose a λmax where the analyte absorbs strongly and there is minimal interference from other components.

  • Prepare Standards: Create a series of standard solutions of known concentrations spanning the expected concentration range of the unknown sample.

  • Measure Absorbance: Measure the absorbance of each standard solution at the selected λmax.

  • Construct Calibration Curve: Plot absorbance versus concentration. The result should be a linear relationship that passes through the origin.

  • Analyze Unknown: Measure the absorbance of the unknown sample and use the calibration curve equation (from a linear regression) to determine its concentration.

Conclusion

The UV-Vis absorption spectrum of 2-Hydroxy-2'-methoxyacetophenone is a sensitive and informative probe of its molecular structure and chemical environment. The key spectral features arise from π → π* and n → π* electronic transitions within the substituted acetophenone system. These features are predictably modulated by solvent polarity and, most dramatically, by pH due to the deprotonation of the phenolic hydroxyl group. The principles and protocols outlined in this guide provide a robust framework for researchers to utilize UV-Vis spectroscopy for both qualitative characterization and precise quantitative analysis of this and structurally related compounds.

References

  • Effect of pH on ʎmax & εmax in UV-visible spectroscopy. (2023, October 20). YouTube.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Practice.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. Retrieved from [Link]

  • Waterhouse, A. L. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. SciSpace. Retrieved from [Link]

  • Poznyak, T., & Vivero, J. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 27, 447-458. Retrieved from [Link]

  • Sancassan, F., et al. (1990). Conformational and electronic interaction studies of α-substituted carbonyl compounds. Part 9. ω-Hetero-substituted acetophenones. Journal of the Chemical Society, Perkin Transactions 2, 465-470. Retrieved from [Link]

  • Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-9. Retrieved from [Link]

  • Catalán, J. (2011). On the solvatochromism of the n ↔π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 13(10), 4072-82. Retrieved from [Link]

  • Roldán-Gómez, O., et al. (2019). Transient UV-vis absorption spectroscopic characterisation of 2'-methoxyacetophenone as a DNA photosensitiser. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 218, 191-195. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem. Retrieved from [Link]

  • Mohammed, A. M. (2022). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]

  • Martínez-Fernández, L., et al. (2016). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 18(48), 32846-32855. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Verevkin, S. P., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Structural Chemistry, 32(6), 2243-2255. Retrieved from [Link]

  • PubChemLite. (n.d.). 2'-hydroxy-5'-methoxyacetophenone (C9H10O3). Retrieved from [Link]

  • Catalán, J. (2011). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 13(10), 4072-4082. Retrieved from [Link]

  • Bayliss, N. S., & McRae, E. G. (1954). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Journal of the American Chemical Society, 76(22), 5954-5954. Retrieved from [Link]

  • Herodes, K. (2002).
  • E-Content for Post Graduate Courses. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. Retrieved from [Link]

  • Abubakar, A., et al. (2022). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 1(2). Retrieved from [Link]

  • Wang, C., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 171871. Retrieved from [Link]

  • Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups: Robust photochemistry despite substituent diversity. Journal of Photochemistry and Photobiology A: Chemistry, 218(1), 1-11. Retrieved from [Link]

  • NIST. (n.d.). ortho-Methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of Hydroxy-Methoxyacetophenone Isomers: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, synthetic chemists, and professionals in drug development, the accurate characterization of a compound's physical properties is a foundational pillar of scientific integrity. The melting and boiling points are not merely numbers; they are critical indicators of purity, identity, and the intermolecular forces at play. This technical guide addresses the challenge of determining these properties for hydroxy-methoxyacetophenone isomers, a class of compounds with significant interest in pharmaceutical and flavor industries. We begin by clarifying the potential ambiguity in the nomenclature of "2-Hydroxy-2'-methoxyacetophenone" and proceed to provide a comparative analysis of the experimentally reported data for its common isomers. This guide synthesizes field-proven insights with established analytical protocols to provide a self-validating framework for the precise determination of these crucial physicochemical parameters.

Introduction: Deconstructing the Nomenclature

The query for "2-Hydroxy-2'-methoxyacetophenone" presents an immediate ambiguity. In standard IUPAC nomenclature for acetophenones, primed numbers (e.g., 2', 3') denote substitution on the phenyl ring, while unprimed numbers would refer to the acetyl group. Therefore, "2'-methoxyacetophenone" clearly indicates a methoxy group at the ortho position of the phenyl ring. However, "2-Hydroxy-" could imply substitution at the alpha-carbon of the acetyl group (α-hydroxy-2'-methoxyacetophenone).

More commonly, this nomenclature is a slight misnomer for an isomer where both substituents are on the phenyl ring. Given the prevalence of data for such isomers, this guide will focus on the family of 1-(hydroxy-methoxyphenyl)ethanones. Understanding the precise substitution pattern is critical, as the relative positions of the hydroxyl and methoxy groups dramatically influence the compound's physical properties through effects like hydrogen bonding and molecular symmetry.

Comparative Physicochemical Data of Hydroxy-Methoxyacetophenone Isomers

The following table summarizes the available melting and boiling point data for various isomers of hydroxy-methoxyacetophenone. This data, collated from reputable chemical suppliers and databases, highlights the significant variation in physical properties arising from subtle structural differences.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2'-Hydroxy-3'-methoxyacetophenone 703-99-1C₉H₁₀O₃166.1737 - 40-
2'-Hydroxy-4'-methoxyacetophenone (Paeonol) 552-41-0C₉H₁₀O₃166.1748 - 53[1][2]154 / 20 mmHg
2'-Hydroxy-5'-methoxyacetophenone 705-15-7C₉H₁₀O₃166.1747 - 54[3][4][5]-
2'-Hydroxy-6'-methoxyacetophenone 703-23-1C₉H₁₀O₃166.1755 - 61[6][7][8][9]141 / 16 mmHg[6][7]
3'-Hydroxy-4'-methoxyacetophenone (Isoacetovanillone) 6100-74-9C₉H₁₀O₃166.1788 - 92[10]-
4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone) 498-02-2C₉H₁₀O₃166.17112 - 115[11]295 (approx.)[12]
2',6'-Dihydroxy-4'-methoxyacetophenone 480-66-0C₉H₁₀O₄182.17141 - 142[13]-

Note: Boiling points are often reported at reduced pressure to prevent decomposition at high temperatures. Direct conversion to atmospheric boiling point can be estimated but may not be precise.

The Causality Behind Experimental Observations: Structure-Property Relationships

The significant variance in melting and boiling points among these isomers is not random; it is a direct consequence of their molecular structure and the resulting intermolecular forces.[14][15]

  • Hydrogen Bonding: The presence of a hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly raises both melting and boiling points compared to non-hydroxylated analogues like 2'-methoxyacetophenone (a liquid at room temperature).[16][17][18]

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The position of the hydroxyl group relative to the acetyl and methoxy groups is paramount.

    • In 2'-hydroxy isomers, the hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This internal bonding reduces the availability of the hydroxyl proton for intermolecular hydrogen bonding with neighboring molecules. Consequently, 2'-hydroxy isomers generally exhibit lower melting and boiling points compared to their 3'- and 4'-hydroxy counterparts.

    • In 3'- and 4'-hydroxy isomers, intramolecular hydrogen bonding to the carbonyl group is not sterically favorable. Therefore, the hydroxyl group is free to participate in extensive intermolecular hydrogen bonding, leading to a stronger crystal lattice (higher melting point) and requiring more energy to transition to the vapor phase (higher boiling point). This effect is most pronounced in 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone), which has the highest melting point among the mono-hydroxy-mono-methoxy isomers.

  • Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice influences the melting point.[15] More symmetrical molecules often have higher melting points. The substitution pattern affects the overall shape and polarity of the molecule, influencing how tightly it can be held in a solid state.

  • Dipole-Dipole Interactions: The polar carbonyl and methoxy groups contribute to the overall dipole moment of the molecule, leading to dipole-dipole interactions that also influence boiling points.[14]

A Self-Validating Protocol for Melting and Boiling Point Determination

To ensure the generation of trustworthy and reproducible data, the following detailed protocols should be employed.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for characterizing a sample of a hydroxy-methoxyacetophenone isomer.

G cluster_prep Sample Preparation & Purity Assessment cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Thiele Tube) Recrystallization Recrystallization/ Purification Drying Drying under Vacuum Recrystallization->Drying Purity_Check Purity Check (TLC/HPLC/NMR) Drying->Purity_Check Packing Pack Capillary Tube Purity_Check->Packing Pure, Dry Sample Setup Assemble Thiele Tube with Thermometer & Sample Purity_Check->Setup Pure, Dry Sample Rough_MP Rapid Scan (Rough MP) Packing->Rough_MP Slow_MP Slow Scan (2°C/min) Record Range Rough_MP->Slow_MP Final_Data Final Data Analysis & Reporting Slow_MP->Final_Data Heating Heat Slowly & Stir Setup->Heating Observe_Bubbles Observe Stream of Bubbles Heating->Observe_Bubbles Record_BP Record Temp. when Bubbles Stop & Liquid Enters Capillary Observe_Bubbles->Record_BP Record_BP->Final_Data

Caption: Workflow for the characterization of hydroxy-methoxyacetophenone isomers.

Step-by-Step Melting Point Protocol (Capillary Method)

This method is a standard for determining the melting point of a crystalline solid.[19][20]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Any residual solvent will depress and broaden the melting point range. Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the accurate measurement. Allow the apparatus to cool to at least 20°C below this approximate temperature.[19]

  • Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, thermometer, and heating block.[21]

  • Record the Melting Range:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last crystal melts completely.

    • A pure compound will have a sharp melting range (typically ≤ 1°C). An impure sample will exhibit a depressed and broadened melting range.[20]

  • Repeat: Conduct at least two more measurements to ensure reproducibility.

Step-by-Step Boiling Point Protocol (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid or high-melting solids that are liquid at elevated temperatures.[22][23]

  • Apparatus Assembly:

    • Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place a small capillary tube (sealed at one end) into the test tube with the open end down.

    • Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The shape of the tube promotes convection currents, ensuring uniform heating. Stirring the oil bath with a glass rod can also aid in even heat distribution.[22]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid is drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure.[21]

  • Pressure Correction: The boiling point is highly dependent on atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction should be applied.

Conclusion

The melting and boiling points of hydroxy-methoxyacetophenone isomers are highly sensitive to the substitution pattern on the phenyl ring. The ability to form intra- versus intermolecular hydrogen bonds is the primary determinant of the observed physical properties. This guide provides a comprehensive summary of available data and a robust, self-validating experimental framework for researchers to determine these properties with high fidelity. By understanding the causality behind the experimental choices and adhering to meticulous laboratory practice, scientists can ensure the integrity of their data, a cornerstone of successful research and development.

References

A comprehensive list of sources has been compiled to support the claims and protocols within this guide. Each entry includes the title, source, and a verifiable URL.

Please refer to the dynamically generated list of citations for complete reference details.

Sources

Methodological & Application

Synthesis of benzofurans using 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Benzofurans from 2-Hydroxy-2'-methoxyacetophenone

Executive Summary

This application note details the conversion of 2-Hydroxy-2'-methoxyacetophenone (1-(2-methoxyphenyl)-2-hydroxyethanone) into functionalized benzofuran scaffolds. While 2'-hydroxy-2-methoxyacetophenone is a more common direct precursor, the specified starting material (an


-hydroxy ketone with a protected ortho-phenol) represents a high-value intermediate often derived from asymmetric oxidation or enzymatic processes.

The protocol focuses on a robust Demethylation-Cyclodehydration strategy.[1] This route grants access to benzofuran-3(2H)-ones (coumaran-3-ones), which serve as versatile branch points for synthesizing 3-substituted benzofurans , benzofuran-3-ols , or fully aromatic benzofurans .

Strategic Analysis & Retrosynthesis

Structural Deconstruction

The starting material, 2-Hydroxy-2'-methoxyacetophenone , presents two distinct chemical challenges:

  • The Protected Phenol (2'-OMe): The methoxy group must be unmasked to a free phenol to enable the formation of the furan ring's ether linkage.[1]

  • The

    
    -Hydroxy Ketone Motif:  This moiety provides the two carbons required for the furan ring (C2 and C3).[1] The cyclization typically proceeds via an acid-catalyzed dehydration mechanism.[1]
    
The Synthetic Pathway

The synthesis is executed in a stepwise manner to ensure regiocontrol and prevent polymerization of the sensitive


-hydroxy ketone.[1]
  • Activation: Selective demethylation using Boron Tribromide (

    
    ) to generate the 2,2'-dihydroxyacetophenone intermediate.[1]
    
  • Cyclization: Acid-mediated cyclodehydration to form the benzofuran-3(2H)-one core.

  • Aromatization (Optional): Reduction and dehydration to yield the parent benzofuran .[1]

BenzofuranSynthesis cluster_mech Mechanism of Action SM 2-Hydroxy-2'-methoxyacetophenone (Starting Material) Inter 2,2'-Dihydroxyacetophenone (Intermediate) SM->Inter Step 1: Demethylation (BBr3, -78°C to RT) Cyclic Benzofuran-3(2H)-one (Coumaran-3-one) Inter->Cyclic Step 2: Cyclodehydration (H+, Reflux) Inter->Cyclic Intramolecular Nucleophilic Attack Benzofuran Benzofuran (Target Scaffold) Cyclic->Benzofuran Step 3: Reduction/Elimination (NaBH4 then H+)

Figure 1: Stepwise conversion of 2-Hydroxy-2'-methoxyacetophenone to Benzofuran scaffolds.

Detailed Experimental Protocols

Phase 1: Demethylation (Phenol Unmasking)

Objective: Selective cleavage of the aryl methyl ether without degrading the


-hydroxy ketone.[1]

Reagents:

  • Substrate: 2-Hydroxy-2'-methoxyacetophenone (1.0 equiv)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Saturated

    
    
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.2 M concentration) and cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     solution dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature below -70°C.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (

    
    ) and appearance of the diol (
    
    
    
    ).
  • Quench: Cool back to -20°C. Carefully add MeOH (5 mL/mmol) dropwise (vigorous gas evolution!).

  • Workup: Dilute with DCM, wash with sat.[1]

    
     (2x) and Brine (1x).[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Output: Crude 2,2'-dihydroxyacetophenone . Proceed immediately to Phase 2 due to oxidation sensitivity.[1]

Phase 2: Cyclodehydration to Benzofuran-3(2H)-one

Objective: Ring closure to form the furan core.[1]

Reagents:

  • Substrate: Crude 2,2'-dihydroxyacetophenone

  • Catalyst: Polyphosphoric Acid (PPA) or Amberlyst-15 resin

  • Solvent: Toluene (for Amberlyst) or Neat (for PPA)

Protocol (Amberlyst Method - Recommended for Scale):

  • Setup: Dissolve the crude intermediate in Toluene (0.1 M). Add Amberlyst-15 resin (50% w/w relative to substrate).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove generated water.

  • Duration: Reflux for 4–6 hours.

  • Workup: Filter hot to remove the resin.[1] Wash the resin with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).

  • Product: Benzofuran-3(2H)-one (Solid).

Phase 3: Conversion to Benzofuran (Aromatization)

Objective: Reduction of the ketone and dehydration to the fully aromatic benzofuran.[1]

Protocol:

  • Reduction: Dissolve Benzofuran-3(2H)-one in MeOH. Add

    
     (1.5 equiv) at 0°C. Stir for 1 hour to form 2,3-dihydrobenzofuran-3-ol .
    
  • Dehydration: Treat the crude alcohol with p-Toluenesulfonic acid (

    
    -TsOH, 10 mol%) in refluxing Benzene or Toluene for 30 minutes.
    
  • Result: Benzofuran .

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Demethylation

quality or temperature
Use fresh

. Ensure the reaction warms to 0°C (or RT) if conversion stalls at -78°C.
Polymerization Acid concentration too highSwitch from PPA (harsh) to Amberlyst-15 or

(milder).
Low Yield in Cyclization Oxidation of

-OH
Perform Phase 2 under strict

atmosphere. Degas solvents.[1]
Side Product: Chalcone Aldol condensationAvoid strong bases.[1] This substrate is prone to self-condensation under basic conditions.[1]

Scope & Applications

This protocol is adaptable for various derivatives used in medicinal chemistry:

Target ClassModification at Phase 2/3Application
Benzofuran-3-ones Stop at Phase 2Precursors for Aurones (Aurone synthase inhibitors).
3-Arylbenzofurans Grignard addition to Phase 2 productEstrogen receptor modulators (SERMs).
3-Methoxybenzofurans Alkylation of Phase 2 enolNatural product analogues (e.g., Pongamol).[1]

References

  • Synthesis of Benzofurans via Cyclization

    • Title: "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds"
    • Source: Journal of Chemical and Pharmaceutical Research, 2017.[1]

    • URL:[Link]

  • Mechanistic Insights on Benzofuran-3-one Formation

    • Title: "Synthesis of Benzofuran-3(2H)-ones"
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][2]

  • Demethylation Protocols

    • Title: "Boron Tribromide Mediated Demethyl
    • Source: Common Organic Chemistry.[1]

    • URL:[Link]

Sources

Application Note: High-Efficacy Reduction of 2-Hydroxy-2'-methoxyacetophenone to Vicinal Diols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemical reduction of 2-hydroxy-2'-methoxyacetophenone to its corresponding 1,2-diol, 1-(2-methoxyphenyl)ethane-1,2-diol. The synthesis of vicinal diols is a critical transformation in the development of pharmaceuticals and other fine chemicals, where they serve as versatile chiral building blocks.[1][2][3] This document outlines detailed protocols for achieving this reduction using common laboratory hydride reagents, with a focus on maximizing yield and controlling stereoselectivity. We will delve into the mechanistic underpinnings of these reductions and provide field-proven insights to guide researchers in their experimental design.

Introduction: The Significance of Vicinal Diols

Vicinal diols, or 1,2-diols, are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in organic synthesis. Their stereochemical configuration profoundly influences the pharmacological profile of a drug candidate. The reduction of α-hydroxy ketones, such as 2-hydroxy-2'-methoxyacetophenone, presents a direct and efficient route to these valuable compounds. However, achieving high diastereoselectivity in this transformation requires a nuanced understanding of the reducing agent's properties and the substrate's structural features. This guide will explore the use of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), two of the most common and effective reducing agents for carbonyl compounds.[4][5][6]

Mechanistic Insights: Controlling Stereoselectivity

The reduction of a ketone to a secondary alcohol by a hydride reagent proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6] In the case of α-hydroxy ketones, the resident hydroxyl group can influence the stereochemical outcome of the reduction of the adjacent ketone. This influence can be exploited to achieve high diastereoselectivity, leading to either the syn or anti diol.

The stereochemical course of the reduction is largely governed by the ability of the α-hydroxy group and the carbonyl oxygen to chelate with a Lewis acidic metal ion.

  • Chelation Control: In the presence of a suitable Lewis acid, the substrate can form a five-membered cyclic chelate. The hydride reagent will then attack from the less sterically hindered face of the carbonyl, leading to the formation of the syn-diol. Zinc borohydride (Zn(BH₄)₂) is a reagent known to favor this pathway, often resulting in high diastereoselectivity for the anti-diol under chelation control.[7]

  • Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the reaction proceeds under Felkin-Anh control. The largest group (in this case, the substituted phenyl ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the formation of the anti-diol.

The choice of reducing agent and reaction conditions will determine which of these models predominates, thus dictating the diastereomeric ratio of the product.

Reduction_Mechanism cluster_start Starting Material cluster_reagents Reducing Agents cluster_intermediates Transition States cluster_products Products 2-Hydroxy-2'-methoxyacetophenone 2-Hydroxy-2'-methoxyacetophenone NaBH4 Sodium Borohydride (Non-Chelating Conditions) 2-Hydroxy-2'-methoxyacetophenone->NaBH4 Reacts with LiAlH4 Lithium Aluminum Hydride (Strong, Non-selective) 2-Hydroxy-2'-methoxyacetophenone->LiAlH4 Reacts with Felkin_Anh Felkin-Anh Model (Non-Chelation) NaBH4->Felkin_Anh Favors LiAlH4->Felkin_Anh Generally follows anti_Diol anti-1-(2-methoxyphenyl)ethane-1,2-diol Felkin_Anh->anti_Diol Leads to Chelation Chelation Model syn_Diol syn-1-(2-methoxyphenyl)ethane-1,2-diol Chelation->syn_Diol Leads to (with appropriate reagent e.g., Zn(BH4)2)

Caption: General reaction pathways for the reduction of 2-hydroxy-2'-methoxyacetophenone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reduction of 2-hydroxy-2'-methoxyacetophenone using sodium borohydride and lithium aluminum hydride.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[4][8][9] This protocol is designed for ease of use and safety in a standard laboratory setting.

Materials:

  • 2-Hydroxy-2'-methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-hydroxy-2'-methoxyacetophenone in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of NaBH₄: Slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 10 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Quenching: Slowly and carefully add 10 mL of 1 M HCl to the reaction mixture to quench the excess NaBH₄. Continue stirring for 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with 20 mL of ethyl acetate each.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1-(2-methoxyphenyl)ethane-1,2-diol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups.[5][10][11][12] Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water and protic solvents.

Materials:

  • 2-Hydroxy-2'-methoxyacetophenone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 0.25 g of LiAlH₄ in 20 mL of anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1.0 g of 2-hydroxy-2'-methoxyacetophenone in 10 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise:

    • 0.25 mL of water

    • 0.25 mL of 15% NaOH solution

    • 0.75 mL of water

  • Stirring: Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filtration: Filter the solid aluminum salts and wash them thoroughly with THF.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 1-(2-methoxyphenyl)ethane-1,2-diol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Dissolve Starting Material Cool Cool to 0-5 °C Start->Cool Add_Reagent Add Reducing Agent Cool->Add_Reagent Stir Stir for 1 hour Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure 1-(2-methoxyphenyl)ethane-1,2-diol Purify->End

Sources

Using 2-Hydroxy-2'-methoxyacetophenone as a photochemical precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Synthesis & Caging Strategies Using 2-Hydroxy-2'-methoxyacetophenone

Executive Summary

This guide details the photochemical utility of 2-Hydroxy-2'-methoxyacetophenone (CAS: 705-15-7 for the isomer family; specifically referring here to the


-hydroxy-o-methoxy isomer). While often overshadowed by its unsubstituted analogs, this molecule represents a bifunctional photochemical precursor. It sits at the intersection of two major photochemical pathways: Norrish Type I cleavage  (characteristic of 

-hydroxy ketones) and Norrish Type II cyclization (characteristic of o-alkoxy phenyl ketones).

Key Applications:

  • Synthesis of Functionalized Benzofurans: Utilizing the o-methoxy group for excited-state intramolecular hydrogen abstraction (ESIHA) to generate dihydrobenzofuran scaffolds.

  • Photoremovable Protecting Group (PPG): Acting as a modified phenacyl cage where the o-methoxy substituent tunes the triplet lifetime and release kinetics of the

    
    -hydroxyl moiety (or attached bio-agents).
    

Mechanistic Principles

To effectively use this precursor, researchers must understand the competition between the two dominant excited-state decay channels. The reaction outcome is solvent- and wavelength-dependent.

The Competitive Landscape

Upon UV excitation (


), the molecule enters a short-lived Singlet state (

) and rapidly undergoes Intersystem Crossing (ISC) to the Triplet state (

). From

, two pathways diverge:
  • Pathway A (Norrish Type I -

    
    -Cleavage):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon weakens, leading to homolytic cleavage. This is the dominant pathway for radical generation (photoinitiation).
  • Pathway B (Norrish Type II - Cyclization): The carbonyl oxygen abstracts a hydrogen atom from the ortho-methoxy group (

    
    -hydrogen), forming a 1,5-biradical. This biradical cyclizes to form a dihydrobenzofuran derivative.
    

Critical Insight: In non-polar solvents (Benzene), Pathway B is often favored due to the stabilization of the specific conformation required for H-abstraction. In polar protic solvents, solvation can stabilize the intermediates of Pathway A or facilitate solvolysis.

Pathway Visualization

PhotochemicalPathways GS Ground State (2-Hydroxy-2'-methoxyacetophenone) S1 Singlet State (S1) (n, π*) GS->S1 hν (300-350 nm) T1 Triplet State (T1) (n, π*) S1->T1 ISC (Fast) AlphaCleavage α-Cleavage (Norrish Type I) T1->AlphaCleavage Polar Solvents HAbstract 1,5-H Abstraction (Norrish Type II) T1->HAbstract Non-polar Solvents (Conformational Lock) Radicals Benzoyl & Hydroxymethyl Radicals AlphaCleavage->Radicals Biradical 1,5-Biradical Intermediate HAbstract->Biradical Cyclization Cyclization Biradical->Cyclization Product Dihydrobenzofuran-3-ol Derivative Cyclization->Product

Figure 1: Divergent photochemical pathways. Pathway B (Green) leads to benzofuran synthesis, while Pathway A (Grey) leads to fragmentation.

Experimental Protocols

Protocol A: Synthesis of Dihydrobenzofuran Derivatives

Objective: Maximize the Norrish Type II cyclization to synthesize the benzofuran core.

Materials:

  • Precursor: 2-Hydroxy-2'-methoxyacetophenone (High Purity >98%)

  • Solvent: Benzene (Spectroscopic grade) or Cyclohexane (Alternative). Note: Avoid alcohols to suppress solvolysis.

  • Light Source: Medium-pressure Mercury Arc Lamp (450W) with Pyrex filter (

    
     nm).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor in Benzene to a concentration of 0.01 M .

    • Why? Low concentration favors intramolecular cyclization over intermolecular dimerization.

  • Deoxygenation (Critical): Purge the solution with Argon or Nitrogen for 30 minutes.

    • Scientific Rationale: Oxygen is a potent triplet quencher (

      
      ). Presence of 
      
      
      
      will quench the
      
      
      state before H-abstraction can occur, killing the reaction.
  • Irradiation: Place the reaction vessel in a cooling jacket (maintain

    
    C) and irradiate through a Pyrex filter.
    
    • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 8:2) every 30 minutes. The starting material spot (

      
      ) should diminish, and a new, more polar spot (Dihydrobenzofuranol) should appear.
      
  • Work-up: Evaporate solvent under reduced pressure (

    
    C).
    
  • Purification: The cyclized product (a hemiacetal) is often unstable. It is recommended to dehydrate it immediately to the Benzofuran using trace acid (

    
    -TsOH) in refluxing toluene if the aromatic benzofuran is the desired endpoint.
    
Protocol B: Photoremovable Protecting Group (PPG) Release

Objective: Release a carboxylic acid attached to the


-hydroxyl group.
Substrate: 2-(2'-methoxybenzoyloxy)-2'-methoxyacetophenone (Ester linkage).
  • Solvent System: Acetonitrile:Water (90:10) or Methanol.

    • Why? Water/Alcohol is required to trap the intermediate cation or facilitate the release mechanism.

  • Irradiation: 350 nm (Rayonet reactor or LED source).

  • Mechanism: The o-methoxy group accelerates the release rate compared to unsubstituted phenacyl esters due to steric twisting that prevents efficient fluorescence, funneling energy into the cleavage pathway.

Data & Optimization Guide

Table 1: Solvent Effects on Reaction Pathway

SolventDielectric Constant (

)
Dominant PathwayPrimary ProductNotes
Benzene 2.27Norrish Type IIBenzofuran (after dehydration)Best for synthesis. Stabilizes the H-abstraction transition state.
Acetonitrile 37.5Mixed (Type I/II)MixtureHigh polarity stabilizes radical ion pairs, reducing cyclization efficiency.
Methanol 32.7Solvolysis / Type IMethyl Esters / CleavagePromotes side reactions; avoid for synthesis unless trapping is desired.
Cyclohexane 2.02Norrish Type IIBenzofuran Safer alternative to Benzene; slightly lower solubility.

Troubleshooting & Quality Control

  • Issue: Low Conversion.

    • Cause: Incomplete deoxygenation.

    • Fix: Increase Argon purge time or use the freeze-pump-thaw method (3 cycles).

  • Issue: Complex Mixture on TLC.

    • Cause: Concentration too high (>0.1 M).

    • Fix: Dilute sample. High concentrations lead to intermolecular H-abstraction and polymerization.

  • Issue: Product Instability.

    • Cause: The immediate photoproduct (3-hydroxy-2,3-dihydrobenzofuran) is a hemiacetal and is sensitive to acid/base.

    • Fix: Perform analysis immediately or derivatize (dehydrate) to the stable benzofuran.

References

  • Wagner, P. J. (1976). "The Norrish Type II Photoelimination of Ketones: Cleavage of 1,4-Biradicals." Accounts of Chemical Research.

  • Yoshioka, M., et al. (1995). "Photochemistry of 2-alkoxyacetophenones: Intramolecular Hydrogen Abstraction." Journal of Organic Chemistry.

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH. (Chapter on Aromatic Ketones).

  • Miranda, M. A., et al. (2005). "Photochemical Synthesis of Benzofurans." Chemical Reviews.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Hydroxy-2'-methoxyacetophenone before handling.

Application Notes & Protocols: Advanced One-Pot Syntheses Utilizing 2-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Strategic Value of 2-Hydroxyacetophenones in One-Pot Synthesis

In the landscape of modern synthetic chemistry, efficiency and elegance are paramount. The principle of minimizing synthetic steps while maximizing molecular complexity is not just an academic exercise; it is a critical driver of discovery in pharmaceuticals and materials science. 2-Hydroxyacetophenone and its derivatives stand out as exceptionally versatile synthons, serving as the cornerstone for constructing a vast array of oxygen-containing heterocycles. These scaffolds, particularly flavones, chromones, and flavanones, are prevalent in natural products and form the core of numerous pharmacologically active compounds, exhibiting activities ranging from anticancer to antioxidant and anti-inflammatory.[1][2]

The term "2-Hydroxy-2'-methoxyacetophenone" as a starting material is chemically ambiguous. This guide interprets the topic to focus on one-pot synthesis methods involving methoxy-substituted 2-hydroxyacetophenones (e.g., 2'-hydroxy-5'-methoxyacetophenone), which are common and logical precursors for the synthesis of biologically relevant methoxy-substituted flavonoids and related heterocycles.

This document moves beyond a simple recitation of procedures. It aims to provide a deeper understanding of the causality behind the protocols—why specific catalysts are chosen, how reaction conditions dictate product outcomes, and how these molecules can be strategically employed in research. We will explore robust, field-proven one-pot methods that transform simple 2-hydroxyacetophenone precursors into complex heterocyclic systems with high efficiency.

Part 1: One-Pot Synthesis of Flavones via Modified Baker-Venkataraman Rearrangement

Flavones (2-phenylchromen-4-ones) are a critical class of flavonoids with significant therapeutic potential. The Baker-Venkataraman (B-V) rearrangement is a classical method for their synthesis, traditionally involving a two-step process: O-acylation of a 2-hydroxyacetophenone followed by a base-catalyzed rearrangement to a 1,3-diketone, which is then cyclized. Modern advancements have consolidated this sequence into a highly efficient one-pot procedure, significantly improving workflow and yields.[3]

Principle and Mechanistic Rationale

The one-pot modification hinges on the selection of a base/solvent system that can facilitate both the initial O-acylation and the subsequent intramolecular Claisen condensation (rearrangement) in the same reaction vessel. The key is to generate the 1,3-diketone intermediate in situ, which then readily undergoes cyclodehydration to the flavone core.

Two primary strategies have proven effective:

  • Potassium Carbonate in Acetone: This system is mild and effective, promoting the initial reaction between the 2-hydroxyacetophenone and an aroyl chloride. The presence of a small amount of water can be crucial, as it influences the equilibrium and can favor the formation of the desired flavone over 3-aroylflavone side products.[4]

  • DBU in Pyridine: Using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like pyridine provides a more forceful approach.[2] This system is particularly effective but can lead to different product distributions. For instance, using an excess of aroyl chloride with DBU can favor the formation of 3-aroylflavones, which are themselves valuable synthetic intermediates.[3][4]

The mechanism proceeds through three key stages within a single pot:

  • O-Acylation: The phenoxide, generated by the base, attacks the aroyl chloride to form a phenyl ester.

  • Rearrangement: The base abstracts an acidic α-proton from the acetophenone moiety. The resulting enolate attacks the ester carbonyl in an intramolecular fashion, forming the 1,3-diketone intermediate. This is the core B-V rearrangement step.

  • Cyclodehydration: Under the reaction conditions (often with gentle heating or acid workup), the diketone tautomerizes and undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic flavone ring system.

Visualizing the Baker-Venkataraman Mechanism

Baker_Venkataraman Figure 1: One-Pot Baker-Venkataraman Reaction Mechanism Start 2-Hydroxyacetophenone + Aroyl Chloride Ester O-Aroyl Ester Intermediate Start->Ester O-Acylation (Base) Enolate Enolate Formation Ester->Enolate α-Deprotonation (Base) Diketone 1,3-Diketone Intermediate Enolate->Diketone Intramolecular Rearrangement Flavone Flavone Product Diketone->Flavone Cyclodehydration

Caption: Figure 1: One-Pot Baker-Venkataraman Reaction Mechanism.

Experimental Protocol 1: K₂CO₃-Catalyzed One-Pot Flavone Synthesis

This protocol is adapted from methodologies that prioritize the formation of flavones with moderate yields.[3]

Materials:

  • 2'-Hydroxyacetophenone derivative (e.g., 2'-hydroxy-5'-methoxyacetophenone) (1.0 eq)

  • Aroyl chloride (e.g., benzoyl chloride) (3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (excess)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), dilute (for workup)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2'-hydroxyacetophenone derivative (1.0 eq) and a large excess of powdered anhydrous K₂CO₃.

  • Add anhydrous acetone to create a stirrable slurry.

  • Add the aroyl chloride (3.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the K₂CO₃.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • To the resulting residue, add dilute HCl and stir. The 1,3-diketone intermediate will cyclize to the flavone.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase in vacuo and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure flavone.

Data Summary: Representative Flavone Syntheses
Starting AcetophenoneAroyl ChlorideBase/SolventYield (%)Reference
2,6-dihydroxyacetophenoneBenzoyl chlorideK₂CO₃ / Acetone~60%[3]
2-hydroxyacetophenone4-methoxybenzoyl chlorideDBU / Pyridinelow*[2]
2-hydroxyacetophenoneBenzoyl chlorideK₂CO₃ / Acetone~60%[3]

*Note: In the DBU/Pyridine system, 3-aroylflavones are often the major product when using excess aroyl chloride.

Part 2: One-Pot Synthesis of Chromones via DBU-Catalyzed Reaction

Chromones, isomers of flavones, are also valuable scaffolds in medicinal chemistry. A modified one-pot Baker-Venkataraman reaction, employing a strong base like DBU, can be tailored to produce chromones from 2-hydroxyacetophenones and aliphatic acyl chlorides or anhydrides.

Principle and Mechanistic Rationale

The core mechanism is analogous to the flavone synthesis, involving O-acylation, rearrangement, and cyclization. The choice of an aliphatic acylating agent is what directs the synthesis towards a chromone (with an alkyl or H substituent at the 2-position) instead of a flavone (with an aryl substituent at the 2-position). The combination of DBU as a base and pyridine as a solvent at elevated temperatures provides the necessary conditions to drive the reaction to completion in a single step.[2][5]

Experimental Protocol 2: DBU-Catalyzed One-Pot Chromone Synthesis

This protocol is based on a general method for synthesizing various chromone derivatives.[2][5]

Materials:

  • 2'-Hydroxyacetophenone derivative (1.0 eq)

  • Acyl chloride or anhydride (e.g., acetyl chloride) (2.5-3.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

  • Pyridine (dry)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer and reflux condenser.

  • To the flask, add the 2'-hydroxyacetophenone derivative (1.0 eq) dissolved in dry pyridine.

  • Add DBU (3.0 eq) to the solution.

  • Slowly add the acyl chloride (2.5 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 24 hours.[2][5] Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice-cold dilute HCl.

  • Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure chromone derivative.

Visualizing the General Synthetic Workflow

Workflow Figure 2: General One-Pot Synthesis Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Base, Acyl Chloride) Setup->Reagents Reaction 3. Heat to Reflux (Monitor by TLC) Reagents->Reaction Workup 4. Aqueous Workup (Acid Quench & Extraction) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Heterocycle (Flavone/Chromone) Purification->Product

Caption: Figure 2: General One-Pot Synthesis Workflow.

Part 3: One-Pot Flavanone Synthesis via Organocatalyzed Mannich-Type Reaction

Flavanones, which possess a saturated C2-C3 bond in the heterocyclic ring, are another important subclass of flavonoids. A clever, one-pot, three-component reaction provides mild and efficient access to these structures.

Principle and Mechanistic Rationale

This method involves the reaction of a 2-hydroxyacetophenone, an aromatic aldehyde, and an amine (like aniline) in the presence of an organocatalyst, ethylenediamine diacetate (EDDA).[1] The reaction is a cascade process initiated by a Mannich-type reaction.

The key steps are:

  • Iminium Ion Formation: The aromatic aldehyde and aniline react to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Enol Attack (Mannich Reaction): The 2-hydroxyacetophenone, in its enol form, acts as a nucleophile and attacks the iminium ion.

  • Intramolecular Cyclization: The resulting Mannich base undergoes an intramolecular cycloaddition, where the phenolic hydroxyl group attacks the carbonyl, leading to the formation of the flavanone ring after proton transfer.

EDDA is a superior catalyst for this transformation as it is mild, cost-effective, and promotes the reaction in high yields under relatively low temperatures.[1]

Experimental Protocol 3: EDDA-Catalyzed One-Pot Flavanone Synthesis

This protocol is adapted from the work of Lee and coworkers.[1]

Materials:

  • 2'-Hydroxyacetophenone derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Ethylenediamine diacetate (EDDA) (20 mol%)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, combine the 2'-hydroxyacetophenone (1.0 eq), aromatic aldehyde (1.0 eq), aniline (1.0 eq), and EDDA (0.2 eq).

  • Add methanol as the solvent.

  • Stir the mixture at a gentle temperature (e.g., 40 °C) for 12-15 hours.[1]

  • Monitor the reaction's completion using TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the pure flavanone derivative.

Data Summary: Representative Flavanone Syntheses
Starting AcetophenoneAromatic AldehydeYield (%)Time (h)Reference
2'-HydroxyacetophenoneBenzaldehyde82%12[1]
2'-Hydroxy-4'-methoxyacetophenone4-Methoxybenzaldehyde62%15[1]
2'-Hydroxy-4'-methoxyacetophenoneBenzaldehyde55%15[1]

Application Notes and Field Insights

  • Substrate Scope & Limitations: The modified Baker-Venkataraman reaction is robust and tolerates a wide range of substituents on both the acetophenone and the aroyl chloride. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups may require harsher conditions.

  • Controlling Product Selectivity (Flavone vs. 3-Aroylflavone): In the B-V synthesis of flavones, the stoichiometry of the aroyl chloride is a critical control point. Using a stoichiometric amount tends to favor the simple flavone, whereas a significant excess (3 eq or more) in the presence of a strong base like DBU can make the 3-aroylflavone the major product.[3][4] This occurs via acylation of the intermediate 1,3-diketone.

  • Troubleshooting: Low yields in these one-pot reactions can often be attributed to impure reagents, insufficient base, or the presence of water in systems requiring anhydrous conditions (e.g., the DBU/pyridine protocol). Ensure all reagents and solvents are of high purity and appropriately dried. In the K₂CO₃ method, ensuring the base is finely powdered and in large excess is key to driving the reaction.

  • Safety: Acyl chlorides are corrosive and react violently with water; handle them in a fume hood with appropriate personal protective equipment (PPE). Pyridine is toxic and has a noxious odor. DBU is a strong, corrosive base. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.

References

  • Vuppalapati, S. V. N., Xia, L., Edayadulla, N., & Lee, Y. R. (2014). Mild and Efficient One-Pot Synthesis of Diverse Flavanone Derivatives via an Organocatalyzed Mannich-Type Reaction. Synthesis, 46(04), 465-474. [Link]

  • ResearchGate. (n.d.). An Efficient One-Pot Synthesis of Flavones. Retrieved February 18, 2026, from [Link]

  • Chang, M. Y., Chen, Y. J., & Chen, Y. F. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(21), 12675-12680. [Link]

  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Retrieved February 18, 2026, from [Link]

  • Maicheen, C., Churnthammakarn, C., Pongsroypech, N., Nuntaboon, T., Sangpheak, W., & Theeramunkong, S. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3095. [Link]

  • Lee, J. I., & Kim, S. K. (2009). An Efficient Synthesis of Ring-A Hydroxylated Flavones from 2'-Hydroxyacetophenones. Journal of the Korean Chemical Society, 53(3), 323-327. [Link]

  • Royal Society of Chemistry. (2021). A novel one-pot synthesis of flavones. RSC Advances. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved February 18, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis of Chromones. Retrieved February 18, 2026, from [Link]

  • AIP Publishing. (2022). Nanotechnology Assisted Synthesis of Flavones and its Applications. AIP Conference Proceedings, 2418(1). [Link]

  • ResearchGate. (n.d.). Synthesis of chromone derivatives. Retrieved February 18, 2026, from [Link]

  • University of the Western Cape. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved February 18, 2026, from [Link]

  • Converis Standard Config. (n.d.). SYNTHESIS OF VARIOUS FLAVONE DERIVATIVES BY A ONE-POT THREE-COMPONENT REACTION OF SALICYLDEHYDES, ACETOPHENONES AND SECONDARY AMINES. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Retrieved February 18, 2026, from [Link]

  • DiVA. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Retrieved February 18, 2026, from [Link]

  • Philippine Journal of Science. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). One-Pot Synthesis of m-Hydroxyacetophenone. Retrieved February 18, 2026, from [Link]

  • World Intellectual Property Organization. (2016). SYNTHESIS OF M-HYDROXYACETOPHENONE BY ONE-POT METHOD. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2016). WO2016090707A1 - Synthesis of m-hydroxyacetophenone by one-pot method.
  • Google Patents. (n.d.). DE112015005543T5 - One-pot method for the synthesis of m-hydroxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Aromatic Hydroxyketones under Microwave Irradiation and Solvent-Free Conditions. Retrieved February 18, 2026, from [Link]

  • MDPI. (2025). Photo-Biocatalytic One-Pot Cascade Reaction for the Asymmetric Synthesis of Hydroxysulfone Compounds. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Retrieved February 18, 2026, from [Link]

  • MDPI. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (2009). One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. Retrieved February 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved February 18, 2026, from [Link]

  • Sciencemadness.org. (2006). 2'-hydroxy-5'methoxyacetophenone. Retrieved February 18, 2026, from [Link]

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Application Notes and Protocols for the Functionalization of the α-Hydroxy Group in Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Hydroxyacetophenones are pivotal structural motifs and versatile intermediates in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] Their unique architecture, featuring a hydroxyl group adjacent to a carbonyl, allows for a diverse array of chemical transformations, making them valuable precursors for more complex molecules.[1] This guide provides an in-depth exploration of the primary methods for functionalizing the α-hydroxy group of acetophenones, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The focus is on providing practical, field-proven methodologies that ensure high efficiency and selectivity.

Strategic Importance of Functionalization

The reactivity of the α-hydroxy group, coupled with the adjacent carbonyl functionality, allows for strategic molecular modifications. Key transformations include:

  • Etherification: To introduce alkyl or aryl groups, enhancing lipophilicity or enabling further reactions.

  • Esterification: To introduce acyl groups, which can act as protecting groups or modulate biological activity.[3]

  • Oxidation: To form α-diketones, which are highly valuable building blocks for various heterocyclic compounds.[4]

  • Substitution: To replace the hydroxyl group with other functionalities, such as azides or other nucleophiles, often with stereochemical control.

This guide will delve into the practical aspects of these core transformations.

Etherification: Synthesis of α-Alkoxyacetophenones

The conversion of the α-hydroxy group to an ether is a common strategy to introduce a variety of substituents and to protect the hydroxyl group.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, while a foundational method, requires careful consideration of the substrate. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking an alkyl halide.

Mechanistic Insight: The first step is the deprotonation of the α-hydroxy group with a suitable base to form an alkoxide. The choice of base is critical to avoid side reactions, such as enolization of the adjacent ketone. Strong, non-nucleophilic bases are preferred. The resulting alkoxide then displaces a halide from an alkyl halide to form the ether.

dot

Caption: Williamson Ether Synthesis Workflow.

Protocol 1: General Procedure for Williamson Ether Synthesis

  • Preparation: To a solution of the α-hydroxyacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Condition Rationale
Base NaH, KH, LHMDSStrong, non-nucleophilic bases favor alkoxide formation over enolization.
Solvent THF, DMFAprotic solvents are required to prevent protonation of the base and alkoxide.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation; subsequent warming promotes the SN2 reaction.
Alkylating Agent Primary alkyl halidesFavored for SN2; secondary and tertiary halides may lead to elimination byproducts.

Esterification: Synthesis of α-Acyloxyacetophenones

Esterification of the α-hydroxy group is a valuable transformation for creating prodrugs, modifying pharmacokinetic properties, or for use as a protecting group strategy.[3]

Acylation with Acid Chlorides or Anhydrides

This is a straightforward and high-yielding method for ester formation. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Mechanistic Insight: The lone pair of electrons on the α-hydroxy group attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (chloride or carboxylate) forms the ester. A base, such as pyridine or triethylamine, acts as a nucleophilic catalyst and an acid scavenger.

dot

Caption: General workflow for acylation.

Protocol 2: Acylation using Acetyl Chloride

  • Setup: Dissolve the α-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base, such as pyridine or triethylamine (1.5 eq), and cool the mixture to 0 °C.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Reagent Typical Yield (%) Key Considerations
Acetyl Chloride>90%Highly reactive, moisture-sensitive.
Acetic Anhydride>85%Less reactive than acetyl chloride, may require longer reaction times or heating.
Benzoyl Chloride>90%Similar reactivity to acetyl chloride.
Passerini Multicomponent Reaction

For the synthesis of more complex α-acyloxy amides, the Passerini three-component reaction offers an efficient one-pot approach.[3][5][6] This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (in this context, an arylglyoxal derived from the oxidation of an α-hydroxyacetophenone).

Oxidation to α-Diketones

The oxidation of α-hydroxy ketones to α-diketones is a synthetically important transformation, as α-diketones are precursors to a wide variety of heterocyclic compounds.[4]

Chromium-Based Reagents

Chromium trioxide supported on kieselghur is an effective reagent for this oxidation, offering high yields and short reaction times under heterogeneous conditions.[4]

Protocol 3: Oxidation with CrO₃/Kieselghur [4]

  • Reagent Preparation: Prepare the CrO₃/Kieselghur reagent by adding a solution of CrO₃ in water to a slurry of kieselghur, followed by drying.

  • Oxidation: To a solution of the α-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add the prepared CrO₃/Kieselghur reagent.

  • Reaction: Reflux the mixture for 30 minutes, monitoring the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the solid reagent and wash the solid with the solvent.

  • Purification: Concentrate the filtrate to obtain the crude α-diketone, which can be further purified by crystallization or chromatography.

Substrate Yield (%) Reference
2-Hydroxy-1-phenylethanone93[4]
2-Hydroxy-1-(4-methylphenyl)ethanone91[4]
2-Hydroxy-1-(4-chlorophenyl)ethanone88[4]

Causality: The use of a supported reagent simplifies the work-up procedure, as the chromium species can be easily removed by filtration.[4] This method is also advantageous due to the significantly reduced reaction times compared to other chromium-based oxidants.[4]

Other Modern Oxidation Methods

Numerous other methods exist for the oxidation of α-hydroxy ketones, including those utilizing TEMPO as a catalyst with a stoichiometric oxidant.[7] The choice of oxidant often depends on the substrate's functional group tolerance and the desired scale of the reaction.

Nucleophilic Substitution of the Hydroxyl Group

Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, activation of the hydroxyl group is necessary.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a chiral α-hydroxyacetophenone or for introducing a variety of nucleophiles with inversion of configuration.[8] The reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]

Mechanistic Insight: The reaction begins with the formation of a key intermediate between the phosphine and the azodicarboxylate. This species then activates the alcohol, converting the hydroxyl group into a good leaving group. The pronucleophile then displaces the activated hydroxyl group via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbinol center.

dot

Mitsunobu_Reaction Alcohol α-Hydroxyacetophenone Activated_Complex Oxyphosphonium Intermediate Alcohol->Activated_Complex + Reagents Reagents PPh3 + DEAD/DIAD Pronucleophile Pronucleophile (Nu-H) Product Substituted Product (Inversion) Pronucleophile->Product SN2 Attack on Activated_Complex

Caption: Simplified Mitsunobu reaction pathway.

Protocol 4: Mitsunobu Reaction for Azide Introduction

  • Setup: Dissolve the α-hydroxyacetophenone (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (e.g., hydrazoic acid or an azide source, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Causality and Trustworthiness: The Mitsunobu reaction is highly reliable for achieving stereochemical inversion.[8] However, it is stoichiometric in reagents, leading to significant byproduct formation (triphenylphosphine oxide and the reduced azodicarboxylate), which necessitates careful chromatographic purification. The pKa of the pronucleophile is also a critical factor for reaction success.[9]

Conclusion

The functionalization of the α-hydroxy group in acetophenones offers a versatile platform for the synthesis of a wide array of valuable organic molecules. The choice of method—be it etherification, esterification, oxidation, or substitution—should be guided by the specific synthetic goal, the nature of the substrate, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and execute these transformations with high efficacy and confidence.

References

  • CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents.
  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents.
  • Direct synthesis of α-hydroxyacetophenones through molecular iodine activation of carbon–carbon double bonds - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of α-Hydroxyacetophenones - Organic Chemistry Portal. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Selective Oxidation of α‐Hydroxy Ketones to α‐Diketones with Chromium Trioxide Supported on Kieselghur Reagent - Taylor & Francis. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach - Frontiers. Available at: [Link]

  • Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthesis of α-hydroxyacetophenones - PubMed. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • α-Diketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Formation of 2‐hydroxy‐acetophenone by oxidation of... - ResearchGate. Available at: [Link]

  • Ester synthesis by oxidative esterification - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC. Available at: [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines - ResearchGate. Available at: [Link]

  • A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides - ResearchGate. Available at: [Link]

  • Synthesis of α-Hydroxyacetophenones - American Chemical Society. Available at: [Link]

  • The oxidation of aldehydes and alpha-diketones with peroxy compounds. Available at: [Link]

  • The Mitsunobu reaction of β‐hydroxy carbonyl compounds. - ResearchGate. Available at: [Link]

  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - DiVA. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones - MDPI. Available at: [Link]

  • Synthesis of α-acyloxy ketones (4) through Passerini reaction between... - ResearchGate. Available at: [Link]

  • Ultrasound and Radiation-Induced Catalytic Oxidation of 1-Phenylethanol to Acetophenone with Iron-Containing Particulate Catalysts - PMC - NIH. Available at: [Link]

  • Synthesis of o-hydroxy acetophenone derivatives - ResearchGate. Available at: [Link]

  • EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents.
  • 4 Hydroxy Acetophenone | PDF | Personal Protective Equipment - Scribd. Available at: [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. Available at: [Link]

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  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry Research Group. Available at: [Link]

  • Protecting Groups - Chemistry IIT Bombay. Available at: [Link]

  • Research on the Conversion of α-Hydroxy Ketones into 1,2-Diketones and Subsequent Transformations | Request PDF - ResearchGate. Available at: [Link]

  • Carbonyl Reactivity - MSU chemistry. Available at: [Link]

  • Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PMC. Available at: [Link]

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  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-2'-methoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 2-Hydroxy-2'-methoxyacetophenone (also identified as


-hydroxy-2'-methoxyacetophenone or 2-hydroxy-1-(2-methoxyphenyl)ethan-1-one).

This guide prioritizes the resolution of the most common yield-limiting factor: the instability of the


-hydroxy ketone moiety under basic hydrolysis conditions.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one

Diagnostic & Strategy Selector

Before altering your protocol, identify your current synthesis pathway. The majority of yield losses in this synthesis stem from the "Direct Hydrolysis" trap.

The "Direct Hydrolysis" Trap

If you are brominating 2'-methoxyacetophenone and then attempting to hydrolyze the bromide with aqueous NaOH or KOH, stop immediately .

  • The Issue:

    
    -Hydroxy ketones are extremely sensitive to base, leading to rapid aldol condensation, dimerization, and tar formation (darkening of reaction mixture).
    
  • The Symptom: Yields < 40%, dark brown crude product, complex TLC profile.

Recommended Optimization Pathways

Select the pathway based on your available reagents and scale.

OptimizationPath Start Starting Material: 2'-Methoxyacetophenone Decision Choose Optimization Route Start->Decision RouteA Route A: Kornblum Oxidation (High Yield, Standard Reagents) Decision->RouteA Standard Lab RouteB Route B: Hypervalent Iodine (Metal-Free, High Purity) Decision->RouteB Green/High Purity RouteC Route C: Formate Substitution (Robust, Scalable) Decision->RouteC Large Scale ProcessA 1. Bromination (CuBr2) 2. NaNO2 / DMF RouteA->ProcessA ProcessB 1. HTIB (Koser's Reagent) in MeCN/H2O RouteB->ProcessB ProcessC 1. Bromination 2. Na-Formate / EtOH 3. Mild Hydrolysis RouteC->ProcessC

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory constraints.

Critical Protocols for Yield Improvement

Protocol A: The Kornblum Oxidation (Recommended)

This method bypasses the unstable hydrolysis step entirely by converting the


-bromo intermediate directly to the ketone using Sodium Nitrite. This is the most reliable method for boosting yield from ~40% to >80%.

Mechanism: The nitrite oxygen attacks the


-carbon, forming an unstable nitrite ester which decomposes to the 

-hydroxy ketone.

Step-by-Step Optimization:

  • Bromination: React 2'-methoxyacetophenone (1.0 eq) with Copper(II) Bromide (

    
    )  (2.0 eq) in refluxing EtOAc/CHCl
    
    
    
    (1:1).
    • Why:

      
       prevents the formation of 
      
      
      
      -dibromo side products common with elemental bromine.
  • Oxidation: Dissolve the crude

    
    -bromo ketone in DMF (5 mL/mmol).
    
  • Reagent Addition: Add Sodium Nitrite (

    
    )  (3.0 eq) at 0°C.
    
  • Reaction: Stir at room temperature for 3-5 hours.

  • Quench: Pour into ice water and extract with EtOAc.

Key Yield Check:

  • Ensure the DMF is dry. Water competes with nitrite, leading to the "Direct Hydrolysis" trap.

Protocol B: Hypervalent Iodine (Koser's Reagent)

Ideal for small-scale, high-purity needs. This "One-Pot" oxidation avoids halogenation entirely.

Reagent: [Hydroxy(tosyloxy)iodo]benzene (HTIB).[1][2][3][4] Solvent: Acetonitrile (MeCN).

Step-by-Step Optimization:

  • Dissolve 2'-methoxyacetophenone (1.0 eq) in MeCN.

  • Add HTIB (1.1 eq).

  • Reflux for 2 hours.

  • Hydrolysis: Add water (10% v/v) and reflux for an additional 30 mins to hydrolyze the intermediate

    
    -tosyloxy ketone.
    
  • Workup: Remove solvent, extract with DCM.[5]

Troubleshooting Guide (Q&A)

Issue: Low Yield & Darkening of Reaction Mixture

Q: I used NaOH to hydrolyze my bromo-ketone, but the solution turned black and I recovered very little product. What happened? A: You triggered the Favorskii Rearrangement or Aldol Polymerization . The


-hydroxy ketone product contains an acidic proton adjacent to the carbonyl and an alcohol; in strong base (NaOH), it self-condenses rapidly.
Fix:  Switch to Protocol C (Formate Substitution) . React the bromo-ketone with Sodium Formate in refluxing aqueous ethanol. The formate ester forms first and hydrolyzes under much milder conditions (pH ~8-9) than NaOH (pH 14), preserving the product.
Issue: Incomplete Bromination or Poly-bromination

Q: My starting material isn't fully consumed, but adding more bromine creates a byproduct with a higher Rf. A: The higher Rf spot is the


-dibromo ketone. The 2'-methoxy group donates electrons into the ring, but the carbonyl deactivates the alpha position.
Fix: 
  • Switch Reagent: Use

    
     or Phenyltrimethylammonium tribromide (PTAB). These reagents release bromine kinetically slowly, ensuring mono-bromination.
    
  • Catalysis: If using

    
    , add a catalytic amount of HBr or AcOH to initiate enolization.
    
Issue: Product Instability During Storage

Q: My isolated white solid turns yellow/oil after 2 days. A:


-Hydroxy ketones are prone to dimerization (forming cyclic hemiacetals) and oxidation.
Fix: 
  • Store under Argon/Nitrogen at -20°C.

  • Recrystallize from Hexane/EtOAc immediately after isolation.

  • Stabilization: If the product is an intermediate for a subsequent step (e.g., cyclization to a benzofuran), do not isolate . Carry the crude solution directly into the next reaction.

Comparative Data: Yield vs. Method

MethodReagentsTypical YieldPurity ProfilePrimary Risk
Direct Hydrolysis

then

35 - 45%Low (Tars)Polymerization
Kornblum Oxidation

then

82 - 88% High

gas evolution
Formate Route

then

75 - 80%GoodSlow reaction time
Koser's Reagent

85 - 92%Very HighReagent cost

Mechanism of Action: The "Formate Fix"

Understanding why the Formate/Acetate route works is crucial for trusting the protocol.

FormateMechanism cluster_0 Avoids Strong Base Bromo Alpha-Bromo Ketone Inter Formyloxy Intermediate Bromo->Inter SN2 Substitution Formate Sodium Formate Formate->Inter Product Alpha-Hydroxy Ketone Inter->Product Spontaneous De-esterification Water Mild Hydrolysis (pH 8) Water->Product

Figure 2: The Formate pathway avoids the high-pH environment that destroys the target molecule.

References

  • Kornblum Oxidation (General Protocol): Kornblum, N., et al. "A New Method for the Synthesis of

    
    -Keto Esters and 
    
    
    
    -Hydroxy Ketones." Journal of the American Chemical Society, vol. 79, no. 24, 1957.
  • Koser's Reagent (HTIB) Synthesis: Merritt, E. A., et al. "Synthesis of Koser's Reagent and Derivatives."[4][6] Organic Syntheses, vol. 88, 2011.

  • Microwave Assisted Hydrolysis (Yield Improvement): Xu, et al. "Microwave Synthesis of

    
    -Hydroxyacetophenone." Asian Journal of Chemistry, vol. 25, no. 6, 2013. 
    
  • Sodium Nitrite/DMF Method (Specific Applic

    
    -bromo ketones into 
    
    
    
    -hydroxy ketones with sodium nitrite." ResearchGate.
  • General Synthesis of 2'-Methoxyacetophenone: ChemicalBook Synthesis Protocols.

Sources

Technical Support Center: Solvent Optimization for Hydroxy-Methoxy Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with 2-Hydroxy-2'-methoxyacetophenone and structurally related hydroxy-methoxy acetophenone derivatives.

Due to the nomenclature ambiguity often found in this class of compounds (where "2" and "2'" can refer to ring positions or the


-carbon), this guide addresses the two primary isomeric challenges:
  • 
    -Hydroxy Ketones:  High polarity, dimerization risks (e.g., 2-hydroxy-1-(2-methoxyphenyl)ethan-1-one).
    
  • Ortho-Hydroxy Acetophenones: Intramolecular Hydrogen bonding, solubility anomalies (e.g., 2'-hydroxy-2-methoxyacetophenone).

Current Status: Operational Scope: Solubility Enhancement, Reaction Kinetics, Green Chemistry, Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Part 1: The Solvent Decision Matrix (Logic & Strategy)

Selecting the correct solvent for 2-Hydroxy-2'-methoxyacetophenone is not merely about dissolving the solid; it is about controlling the molecular environment to favor specific transition states.

Core Solvation Principles
  • The "Ortho-Effect" (Intramolecular H-Bonding): If your isomer has a hydroxyl group ortho to the carbonyl (on the ring), it forms a stable 6-membered intramolecular hydrogen bond. This reduces polarity, making the molecule soluble in non-polar solvents (Toluene, DCM) but less reactive to nucleophilic attack.

  • The

    
    -Hydroxy Challenge:  If the hydroxyl is on the 
    
    
    
    -carbon (side chain), the molecule is prone to intermolecular hydrogen bonding and dimerization. These require polar solvents (DMF, DMSO, Alcohols) to disrupt aggregation.
Workflow Visualization: Solvent Selection Algorithm

SolventSelection Start Start: Define Reaction Goal ReactionType Reaction Type? Start->ReactionType Alkylation Alkylation / Substitution (Sn2) ReactionType->Alkylation Condensation Condensation (Aldol/Claisen) ReactionType->Condensation Reduction Reduction (NaBH4/LiAlH4) ReactionType->Reduction PolAprotic Polar Aprotic (DMF, DMSO, MeCN) Alkylation->PolAprotic Azeotropic Non-Polar / Azeotropic (Toluene, Xylene) Condensation->Azeotropic Protic Polar Protic (MeOH, EtOH) Reduction->Protic WhyAlk Reason: Solvates cation, leaves anion 'naked' & reactive PolAprotic->WhyAlk WhyCond Reason: Water removal (Dean-Stark) drives equilibrium forward Azeotropic->WhyCond WhyRed Reason: Solubilizes borohydrides, proton source for workup Protic->WhyRed

Figure 1: Decision tree for selecting the optimal solvent class based on the intended chemical transformation.

Part 2: Troubleshooting Guides & FAQs

Category A: Solubility & Dissolution Issues

Q1: My 2-Hydroxy-2'-methoxyacetophenone is forming a "gummy" oil at the bottom of the flask in Toluene. How do I fix this?

  • Diagnosis: This indicates a polarity mismatch. If your molecule has an

    
    -hydroxyl group, it is too polar for pure toluene.
    
  • The Fix:

    • Co-Solvent Strategy: Add 5-10% Methanol or DMF to the Toluene. This disrupts the intermolecular hydrogen networks causing the "gum."

    • Alternative: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These chlorinated solvents have higher dielectric constants than toluene but maintain good organic solubility.

  • Scientific Rationale: Toluene (

    
    ) cannot break strong H-bonds. DCM (
    
    
    
    ) provides better solvation energy for the polar ketone/hydroxyl domains [1].

Q2: I am seeing precipitation when cooling my reaction in Ethanol. Is this unreacted starting material or product?

  • Protocol: Perform a Thin Layer Chromatography (TLC) analysis immediately.

    • If Product: This is ideal. Ethanol is an excellent recrystallization solvent for acetophenones. Cool further to 0°C to maximize yield.

    • If Starting Material: Your solvent volume is likely too low (supersaturation).

  • Optimization: For 2'-hydroxy derivatives (ortho-substituted), the solubility in ethanol is high due to the disruption of the crystal lattice by the internal H-bond. If precipitation occurs, it is likely the para-isomer impurity or the reaction is highly concentrated (>1M).

Category B: Reaction Optimization (Yield & Kinetics)

Q3: Why is my alkylation (using Methyl Iodide/K2CO3) proceeding so slowly in Acetone?

  • Root Cause: While Acetone is polar aprotic, its boiling point (56°C) limits the thermal energy available for the transition state. Additionally, potassium carbonate (

    
    ) has poor solubility in acetone.
    
  • The "Super-Solvent" Switch:

    • Recommended: Switch to Acetonitrile (MeCN) or DMF .

    • Why: Acetonitrile refluxes at ~82°C, doubling the reaction rate roughly every 10°C increase (Arrhenius equation). DMF creates a "naked anion" effect, making the phenoxide/alkoxide nucleophile significantly more aggressive [2].

  • Data Comparison:

SolventBoiling PointDielectric ConstantRelative Rate (

)
Acetone56°C20.71x (Baseline)
Acetonitrile 82°C 37.5 ~5-8x
DMF 153°C 36.7 ~20-50x

Q4: I'm getting low yields in an Aldol condensation. The NMR shows a mix of product and starting material.

  • Issue: Reversibility. Aldol condensations are equilibrium-driven. In protic solvents (Ethanol), water (a byproduct) is retained, pushing the equilibrium back to the left.

  • The Fix: Use Toluene with a Dean-Stark apparatus .

  • Mechanism: Toluene forms an azeotrope with water. By physically removing water from the reaction matrix as it forms, you apply Le Chatelier’s principle, forcing the reaction to completion [3].

Category C: Green Chemistry & Safety

Q5: We are restricting the use of DMF and DCM due to toxicity. What are the green alternatives for this molecule?

  • For DCM Replacement: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Note: 2-MeTHF is derived from biomass and separates better from water than THF during workup.

  • For DMF Replacement: Use N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) .

    • Performance: These solvents mimic the dipolar aproticity of DMF without the reproductive toxicity risks.

Part 3: Validated Experimental Protocols

Protocol 1: High-Efficiency Methylation of 2-Hydroxy-2'-methoxyacetophenone

Target: Converting the hydroxyl group to a methoxy group.

Reagents: Substrate (1.0 eq), Dimethyl Sulfate or MeI (1.2 eq),


 (2.0 eq).
Solvent:  Acetone (Standard) or Acetonitrile (High Speed).
  • Dissolution: Dissolve 1.0 g of substrate in 10 mL of Acetonitrile (Concentration ~0.5 - 0.7 M). Do not use too much solvent; concentration drives kinetics.

  • Base Addition: Add anhydrous

    
    . Ensure the base is finely powdered to maximize surface area.
    
  • Activation: Stir at room temperature for 15 minutes. The solution may turn bright yellow (phenoxide formation).

  • Alkylation: Add Methyl Iodide dropwise.

  • Reflux: Heat to 80°C for 2-4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      /KI).
      
    • Rotary evaporate the Acetonitrile.

    • Crucial Step: Redissolve residue in EtOAc and wash with water. Direct extraction from Acetonitrile often leads to emulsions.

Protocol 2: Selective Reduction (Ketone to Alcohol)

Target: Reducing the carbonyl without affecting the methoxy group.

Reagents: Substrate (1.0 eq),


 (0.6 eq).
Solvent:  Methanol (MeOH).
  • Preparation: Dissolve substrate in Methanol (0.2 M). Cool to 0°C.

    • Why Methanol?

      
       reacts with MeOH to form methoxy-borohydrides, which are often the active reducing species.
      
  • Addition: Add

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Quenching: Once TLC shows completion (~30 mins), quench by adding Acetone (destroys excess hydride) followed by saturated

    
    .
    
  • Extraction: Evaporate MeOH first (critical to avoid emulsions), then extract aqueous residue with DCM.

Part 4: References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvent dielectric constants and solvation energy).

  • BenchChem. (2025).[1] Synthesis of 2-(2-Methoxyphenyl)acetophenone - Solvent Effects. Retrieved from

  • ChemicalBook. (2025).[1] 2'-Methoxyacetophenone Synthesis and Reaction Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022). Facile synthesis of 2-hydroxyacetophenone derivatives. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Solubility: 2'-Hydroxy-5'-methoxyacetophenone. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Diagnostics

User Query: "I cannot get 2-Hydroxy-2'-methoxyacetophenone to dissolve in water/media for my experiments. It precipitates immediately upon dilution."[1]

The Core Issue: The solubility challenge with 2-Hydroxy-2'-methoxyacetophenone (and the broader class of ortho-hydroxy acetophenones) is rarely a simple issue of "lipophilicity."[2][1] It is a structural phenomenon known as the Intramolecular Hydrogen Bond Clamp (The "Ortho Effect").[2]

Physicochemical Profile
PropertyValue (Approx)Implication
LogP ~1.9 - 2.5Moderately lipophilic.[2][1] Requires organic cosolvents.[2]
Water Solubility < 0.2 mg/mLPractically insoluble in pure water.[2]
pKa (Phenolic) ~10.0 - 10.5The hydroxyl group is not ionized at physiological pH (7.4).[2][1]
Key Structural Feature Intramolecular H-Bond The ortho-hydroxyl group hydrogen bonds internally with the ketone oxygen.[2][1]

The "Ortho Effect" Explained: Unlike para-hydroxy isomers (where the -OH group reaches out to water molecules), the ortho-hydroxyl in your molecule curls back to bond with its own carbonyl oxygen.[2][1] This effectively "hides" the polar part of the molecule from the solvent, making the compound behave like a much more non-polar hydrocarbon.

Troubleshooting Workflow (Decision Matrix)

Before selecting a protocol, identify your downstream application. The "Golden Triangle" of solubility (DMSO/PEG/Water) works for chemistry but may be toxic for cells.[2]

Solubility_Decision_Tree Start Start: Define Application App_Type What is the End Use? Start->App_Type Bio_InVitro Cell Culture / Enzymatic Assay (Strict DMSO Limits) App_Type->Bio_InVitro Bio_InVivo Animal Studies (High Conc. Needed) App_Type->Bio_InVivo Chem_Synth Chemical Synthesis (No Toxicity Concerns) App_Type->Chem_Synth DMSO_Check Can you tolerate 0.5% DMSO? Bio_InVitro->DMSO_Check Protocol_C Protocol C: Cosolvent System (PEG400 / Tween 80) Bio_InVivo->Protocol_C Protocol_D Protocol D: pH Adjustment (Basic Solubilization) Chem_Synth->Protocol_D Protocol_A Protocol A: Direct DMSO Spike (Risk: Precipitation) DMSO_Check->Protocol_A Yes Protocol_B Protocol B: Cyclodextrin Complex (Best for Stability) DMSO_Check->Protocol_B No (or if ppt occurs) caption Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Verified Solubilization Protocols

Protocol A: The "DMSO Spike" (Low Concentration Assays)

Best for: High-throughput screening where final concentration < 50 µM.[2][1]

The Trap: Users often make a 100 mM stock in DMSO and dump it into water.[2] This causes "Crash-out" (rapid precipitation) because the water strips the DMSO away faster than the molecule can disperse.[2]

Correct Procedure:

  • Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .

  • Intermediate: Prepare a "Working Solution" in pure DMSO (e.g., 100x the final assay concentration).

  • The Drop: Add the DMSO working solution to the media while vortexing the media . Do not add media to the DMSO.[2]

  • Limit: Keep final DMSO concentration < 0.5% (v/v).

Protocol B: Cyclodextrin Complexation (Gold Standard for Biology)

Best for: Cell culture, preventing precipitation over time, and protecting the molecule from oxidation.

Why it works: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "molecular bucket."[2][1] The lipophilic acetophenone sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.

Steps:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or saline.[2][1] Filter sterilize (0.22 µm).
    
  • Dissolve your compound in a small volume of Ethanol or Acetone (volatile solvent).[2]

  • Add the cyclodextrin solution to the organic solution.

  • Evaporation: Stir gently under a stream of nitrogen or in a centrifugal evaporator to remove the volatile organic solvent.

  • Result: A clear aqueous solution where the drug is "encapsulated."[2]

Protocol C: The "Golden Triangle" Cosolvent System

Best for: Animal dosing (IP/IV) or high-concentration stock solutions.[2][1]

Formulation:

  • 10% DMSO (Solubilizer)[2][1]

  • 40% PEG 400 (Cosolvent/Stabilizer)[2]

  • 5% Tween 80 (Surfactant to prevent crystal growth)[2][1]

  • 45% Saline/Water (Diluent)[2][1]

Mixing Order (CRITICAL):

  • Dissolve compound in DMSO completely.[2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[2]

  • Slowly add warm Saline (37°C) dropwise while vortexing.

    • Note: Adding saline too fast will cause irreversible precipitation.[2]

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn yellow/orange after 24 hours? A: This indicates oxidation or aldol condensation.[2] Ortho-hydroxy acetophenones are susceptible to oxidation at high pH.[2][1] If you used Protocol D (pH adjustment), the phenolate ion is reacting with oxygen. Solution: Use Protocol B (Cyclodextrin) or degas your buffers with Argon.[2]

Q2: Can I use sonication to force it into solution? A: Sonication creates heat and micro-cavitation.[2] While it helps initially, it often creates a "supersaturated" solution that is thermodynamically unstable. The compound will likely precipitate (crash out) during your experiment (e.g., inside the incubator). Rule: If it requires more than 5 minutes of sonication, the solvent system is incorrect.

Q3: I see "2-Hydroxy-2'-methoxy..." and "Paeonol" used interchangeably. Are they the same? A: No.

  • Paeonol: 2'-Hydroxy-4'-methoxyacetophenone (Methoxy is para to the acetyl group).[2][1]

  • Your Target: If you strictly mean 2'-methoxy (ortho-methoxy), the steric hindrance is much higher.[2][1]

  • Impact: Ortho-methoxy derivatives are harder to solubilize than Paeonol because the methoxy group adds steric bulk near the binding site, interfering with water solvation shells.[2][3]

Mechanism of Action: The Cyclodextrin "Host-Guest" Strategy[1][2][3]

The following diagram illustrates why Protocol B is superior for biological stability.

Cyclodextrin_Mechanism cluster_water Aqueous Environment Drug Acetophenone (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Bucket) CD->Complex caption Figure 2: Host-Guest complexation shields the hydrophobic acetophenone from water, preventing precipitation.

[3]

References

  • MedChemExpress. Solubility Protocol for 2'-Hydroxyacetophenone Derivatives. (Standard cosolvent protocols for acetophenones).

  • Cayman Chemical. Product Information: 2'-Hydroxyacetophenone Solubility.[2][1] (Data on ethanol/DMSO solubility limits).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.[2] (Authoritative review on HP-

    
    -CD mechanisms).
    [2]
    
  • PubChem. Compound Summary: 2'-Hydroxyacetophenone.[2][1][3][4] (Physicochemical properties, LogP, and H-bond donor/acceptor counts).[1] [2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[2] (Foundational text on solubility prediction and cosolvency power).

For further assistance, please contact the Formulation Chemistry Desk at ext. 4402.[2][1]

Sources

Technical Support Center: Preventing Oxidative Degradation of Alpha-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Alpha-hydroxy ketones (AHKs) are pivotal intermediates in pharmaceutical and chemical synthesis. Their structure, featuring a hydroxyl group adjacent to a carbonyl, provides valuable reactivity but also creates a vulnerability to oxidative degradation. This guide offers comprehensive technical support for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the oxidative degradation of AHKs, thereby safeguarding the integrity of your experimental outcomes and products.

Section 1: The Root Cause: Understanding AHK Instability

FAQ 1.1: What is the primary mechanism driving the degradation of alpha-hydroxy ketones?

The principal degradation route for alpha-hydroxy ketones is oxidative cleavage. This process is primarily facilitated by the formation of an enediol intermediate through tautomerization.[1][2][3] This enediol form is highly susceptible to oxidation, which leads to the cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups. The result is the formation of two separate carboxylic acid fragments. This degradation pathway is often catalyzed by trace metals and is notably accelerated under basic conditions.[1][2]

A secondary, though less common, pathway involves the direct oxidation of the tertiary hydrogen on the carbon-bearing hydroxyl group, which can lead to the formation of a dicarbonyl compound.

Below is a diagram illustrating the primary degradation pathway:

G AHK Alpha-Hydroxy Ketone (R-CO-CH(OH)-R') Enediol Enediol Intermediate (R-C(OH)=C(OH)-R') AHK->Enediol Tautomerization Oxidation Oxidation (e.g., O₂, Metal Ions) Enediol->Oxidation Cleavage C-C Bond Cleavage Oxidation->Cleavage Products Carboxylic Acid Products (R-COOH + R'-COOH) Cleavage->Products

Caption: Oxidative degradation of alpha-hydroxy ketones via an enediol intermediate.

Section 2: Troubleshooting Guide: From Observation to Solution

This section provides actionable steps for common issues encountered during experimentation and storage.

Troubleshooting Case 2.1: "My AHK sample is developing a yellow or brown tint during storage."

Potential Cause: This discoloration is a strong indication of oxidative degradation. The formation of colored byproducts, such as conjugated dicarbonyl species, is a common outcome of AHK oxidation.

Troubleshooting Steps:

  • Inert Atmosphere:

    • Action: Store your AHK sample under an inert atmosphere, such as nitrogen or argon.

    • Scientific Rationale: Oxygen is a primary reactant in the oxidative degradation of AHKs. By displacing atmospheric oxygen, you significantly reduce the rate of degradation. For highly sensitive compounds, handling and storage within a glovebox are recommended.

  • Solvent Purity:

    • Action: Verify that your solvents are free of peroxides. Use commercial test strips for a quick assessment. If peroxides are detected, purify the solvent prior to use.

    • Scientific Rationale: Peroxides are potent oxidizing agents that can initiate and propagate the degradation of AHKs. Ethereal solvents like THF and diethyl ether are particularly susceptible to peroxide formation over time.

  • Temperature Management:

    • Action: Store the AHK at reduced temperatures, for example, between 2-8 °C or at -20 °C.

    • Scientific Rationale: The rates of chemical reactions, including degradation, decrease exponentially with temperature, as described by the Arrhenius equation.

Troubleshooting Case 2.2: "My reaction is yielding unexpected byproducts, and I suspect my AHK is degrading."

Potential Cause: The reaction conditions may be inadvertently promoting the degradation of your AHK starting material or product.

Troubleshooting Steps:

  • pH Management:

    • Action: If your reaction is conducted under basic conditions, evaluate if a milder base or a different synthetic route is possible. If basic conditions are unavoidable, minimize the exposure time of the AHK to the base.

    • Scientific Rationale: Base-catalyzed enolization is often the rate-determining step in the degradation pathway.[1][2]

  • Trace Metal Contamination:

    • Action: If you are using metal catalysts or reagents, consider the possibility of trace metal impurities accelerating oxidation. Utilize high-purity reagents and, if necessary, employ a metal scavenger.

    • Scientific Rationale: Transition metals, particularly iron and copper, are known to catalyze the oxidation of organic compounds, including AHKs.[4]

  • Strategic Use of Antioxidants:

    • Action: In cases where it will not interfere with the desired reaction, consider adding a small quantity of an appropriate antioxidant to your AHK solution.

    • Scientific Rationale: Antioxidants can terminate radical chain reactions or chelate catalytic metal ions, thereby inhibiting the degradation process.

Table 1: Selecting an Appropriate Antioxidant for AHK Stabilization

AntioxidantMode of ActionRecommended ConcentrationImportant Considerations
Butylated Hydroxytoluene (BHT)Radical Scavenger0.01 - 0.1%May interfere with certain downstream chemical reactions.
Ascorbic Acid (Vitamin C)Reducing Agent & Oxygen Scavenger0.05 - 0.5%Primarily water-soluble; may not be suitable for all solvent systems.
Ethylenediaminetetraacetic acid (EDTA)Metal Chelator0.01 - 0.1%Highly effective against metal-catalyzed oxidation.

Section 3: Proactive Prevention: Best Practices for Handling and Storage

Implementing the following protocols can significantly mitigate the risk of AHK degradation.

Protocol 3.1: Standard Operating Procedure for AHK Storage
  • Procurement: Source AHKs from reputable suppliers who provide a detailed certificate of analysis.

  • Inert Gas Blanketing: Upon receipt, transfer the AHK to a suitable container and blanket the headspace with an inert gas (argon or nitrogen) before sealing.

  • Photostability: Store the container in a dark environment or use an amber vial to protect it from light, which can initiate radical degradation pathways.

  • Temperature Regulation: Maintain the recommended storage temperature, which is typically refrigerated or frozen.

  • Aliquotting: For frequently used AHKs, divide the bulk material into smaller, single-use aliquots to minimize repeated exposure to the atmosphere.

Experimental Workflow for AHK Stabilization

G cluster_storage Storage Protocol cluster_experiment Experimental Protocol storage_start Receive AHK storage_inert Blanket with N₂/Ar storage_start->storage_inert storage_aliquot Aliquot as needed storage_inert->storage_aliquot storage_temp Store at low temperature storage_aliquot->storage_temp storage_dark Protect from light storage_temp->storage_dark exp_start Retrieve AHK from storage storage_dark->exp_start exp_solvent Use peroxide-free solvents exp_start->exp_solvent exp_ph Maintain optimal pH exp_solvent->exp_ph exp_antioxidant Consider antioxidant addition exp_ph->exp_antioxidant exp_end Proceed with reaction exp_antioxidant->exp_end

Caption: Recommended workflow for the storage and experimental use of alpha-hydroxy ketones.

Section 4: Frequently Asked Questions (FAQs)

FAQ 4.1: Is it safe to concentrate a solution of an AHK using a rotary evaporator?

This can be done, but with caution. The combination of heat and air exposure, even under reduced pressure, can promote degradation. It is advisable to use the lowest feasible temperature and to backfill the system with an inert gas instead of air.

FAQ 4.2: Do all alpha-hydroxy ketones degrade at the same rate?

No, stability is structure-dependent. AHKs with bulky substituents near the reactive center may exhibit greater stability due to steric hindrance. The electronic properties of the substituents also influence the ease of enolization and subsequent oxidation.

FAQ 4.3: How can I accurately measure the degradation of my AHK sample?

Several analytical methods are suitable for quantifying AHK degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. A stability-indicating HPLC assay can resolve the parent AHK from its degradation products, allowing for precise quantification.

  • Gas Chromatography (GC): Appropriate for AHKs that are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify degradation products, though it is generally less sensitive than chromatographic techniques.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) for definitive identification and quantification of degradation products.[5]

References

  • Chemistry Stack Exchange. (2016, December 12). Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests? Retrieved from [Link]

  • Filo. (2026, January 22). Why the alpha-hydrocky ketone is oxidise by tolence reagent? Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • Weiser, J. R., Ricapito, N. G., Yueh, A., Weiser, E. L., & Putnam, D. (2012). A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay. Analytical Biochemistry, 430(2), 116–122.
  • Paquette, L. A. (Ed.). (2004). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. In Organic Reactions (Vol. 62). John Wiley & Sons, Inc.
  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

Sources

Technical Support Center: Controlling Temperature for Stable Acetophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in acetophenone reactions. Maintaining a stable thermal environment is critical for maximizing yield, ensuring product purity, and guaranteeing operational safety. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.

Core Principles: The "Why" Behind Temperature Control

Precise temperature management is not merely a procedural step; it is a fundamental parameter that governs the kinetics and thermodynamics of chemical reactions involving acetophenone. Deviations from the optimal temperature can precipitate a range of undesirable outcomes.

  • Reaction Kinetics and Side Products: The rate of most chemical reactions is highly sensitive to temperature. In many acetophenone reactions, such as aldol condensations, competing side reactions possess different activation energies.[1][2] An increase in temperature can disproportionately accelerate these unwanted pathways, leading to a complex mixture of products and a reduction in the desired product's yield.

  • Product Stability: The final product of an acetophenone reaction may be thermally labile. Elevated temperatures can induce decomposition, directly impacting the overall yield.[3]

  • Selectivity: In stereoselective or regioselective reactions, temperature is a critical determinant of the product distribution. Even minor temperature fluctuations can diminish the selectivity of the reaction, compromising the purity of the final product.[4]

  • Safety and Exothermic Events: Many reactions involving acetophenone are exothermic, releasing significant amounts of heat.[5] Without adequate temperature control, this heat can accumulate, leading to a rapid increase in reaction rate and potentially a dangerous runaway reaction.[5]

Frequently Asked Questions (FAQs)

Q1: My acetophenone reduction is yielding a mixture of products. How can I improve the selectivity?

A: Poor selectivity in acetophenone reductions is frequently linked to inadequate temperature control. To enhance selectivity:

  • Maintain a Consistently Low Temperature: Many selective reductions benefit from sub-ambient temperatures. Utilize a reliable cooling bath such as an ice-water bath (0 °C) or a dry ice-acetone bath (-78 °C).[5][6] For highly sensitive reactions, a cryostat offers the most precise control.

  • Control Reagent Addition: The addition of reducing agents can be exothermic. Introduce the reagent slowly and in a controlled manner, using a syringe pump for instance, to prevent localized temperature spikes that can favor less selective reaction pathways.[5]

  • Ensure Efficient Mixing: Vigorous stirring is essential to dissipate heat effectively and maintain a uniform temperature throughout the reaction mixture.[5]

Q2: I am observing significant self-condensation of acetophenone in my base-catalyzed reaction. What steps can I take to minimize this?

A: The self-condensation of acetophenone is a common side reaction, particularly in the presence of a base, and its rate is highly temperature-dependent.[2][7] To suppress this unwanted reaction:

  • Lower the Reaction Temperature: Conducting the reaction at or below room temperature can significantly slow the rate of self-condensation.[1]

  • Slow Base Addition: Add the base catalyst portion-wise or via slow addition to prevent localized areas of high base concentration and the associated exotherm.

  • Reaction Monitoring: Utilize analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and quench it once the desired conversion is achieved, before significant byproduct formation occurs.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to temperature control.

Problem: Low Product Yield
Potential Cause Diagnostic & Corrective Actions Scientific Rationale
Incomplete Reaction Verify Temperature: Confirm that the reaction is being conducted at the optimal temperature specified in the protocol. Extend Reaction Time: A lower-than-optimal temperature will slow the reaction rate. Monitor Progress: Use TLC or HPLC to track the consumption of starting material.The Arrhenius equation describes the relationship between reaction rate and temperature. A lower temperature necessitates a longer reaction time to achieve complete conversion.
Product Decomposition Literature Review: Check for known thermal instabilities of your product. Lower Temperature: Consider running the reaction at a reduced temperature. Efficient Stirring: Ensure good mixing to dissipate heat and avoid localized "hot spots."[5]Excessive heat can provide the activation energy for decomposition pathways, leading to product loss.[3]
Competing Side Reactions Byproduct Analysis: Identify the major byproducts using techniques like GC-MS or NMR. Temperature Adjustment: Modify the reaction temperature to disfavor the formation of these byproducts.Different reactions have different activation energies. By adjusting the temperature, you can selectively favor the kinetics of the desired transformation.

Experimental Protocols & Visual Workflows

Protocol: General Setup for a Temperature-Controlled Reaction

This protocol details the fundamental setup for maintaining a stable temperature during an acetophenone reaction.

Equipment:

  • Round-bottom flask

  • Magnetic stir plate and stir bar

  • Digital thermometer or thermocouple

  • Condenser (if applicable)

  • Heating/cooling bath (e.g., oil bath, ice bath, cryostat)[6]

  • Laboratory stand and clamps

Procedure:

  • Glassware Assembly: Securely assemble the reaction flask, condenser, and thermometer.

  • Thermometer Placement: Position the temperature probe within the reaction mixture, ensuring it does not touch the flask walls for an accurate reading of the internal temperature.[5]

  • Bath Preparation: Immerse the reaction flask in the chosen heating or cooling medium.

  • Temperature Equilibration: Allow the system to reach the target temperature before initiating the reaction.

  • Controlled Reagent Addition: Add reagents slowly while monitoring the internal temperature for any significant fluctuations.[5]

  • Continuous Monitoring: Throughout the reaction, continuously observe the temperature and make adjustments as necessary to maintain stability.[5]

Workflow: Troubleshooting Low Yield in Acetophenone Reactions

This decision tree provides a logical path for identifying and addressing the root cause of low product yield.

TroubleshootingWorkflow A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) A->B C Is Starting Material Present? B->C D Are Byproducts Present? C->D No E Incomplete Reaction C->E Yes F Side Reactions Favored D->F Yes G Product Degradation D->G No H Increase Reaction Time or Temperature (with caution) E->H I Optimize Temperature to Disfavor Side Reactions F->I J Lower Reaction Temperature G->J

Sources

Technical Support Center: High-Purity Recrystallization of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Hydroxy-2'-methoxyacetophenone via recrystallization. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

A Note on Physicochemical Data: Direct, published recrystallization data for 2-Hydroxy-2'-methoxyacetophenone (CAS 579-74-8) is limited. The methodologies and troubleshooting advice presented herein are built upon established principles and validated protocols for structurally similar isomers, such as 2'-Hydroxy-4'-methoxyacetophenone and 2'-Hydroxy-5'-methoxyacetophenone. These isomers share key functional groups (hydroxyl, ketone, methoxy) and thus serve as reliable models for predicting behavior and developing a robust purification strategy.

Section 1: Physicochemical Properties & Solvent Selection

The success of any recrystallization hinges on understanding the compound's properties and selecting an appropriate solvent system. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Table 1: Comparative Physicochemical Properties of Methoxy-Hydroxyacetophenone Isomers
Property2-Hydroxy-2'-methoxyacetophenone2'-Hydroxy-4'-methoxyacetophenone2'-Hydroxy-5'-methoxyacetophenone
CAS Number 579-74-8552-41-0705-15-7
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol
Appearance Expected: White to pale yellow solidWhite to pale cream crystalline powder[1]Yellow crystalline powder[2][3]
Melting Point Data not readily available; expected to be a low-melting solid.46.0-53.0 °C[1][4][5]44.5-54.0 °C[2][6]
Solvent Selection Strategy

A systematic approach to solvent selection is critical. Small-scale solubility tests should be performed on the crude material with a range of solvents of varying polarities.

  • "Good" Solvents (for Dissolution): These solvents are likely to dissolve the compound well when hot. Given the compound's ketone, hydroxyl, and ether functionalities, polar solvents are excellent starting points.

  • "Poor" Solvents (Anti-solvents, for Two-Solvent Systems): These non-polar solvents are used to reduce the solubility of the target compound in the "good" solvent, inducing precipitation.

Table 2: Recommended Solvents for Initial Screening
Solvent Class"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)Common Solvent Pairs
Protic Ethanol, Isopropanol, MethanolWaterEthanol/Water, Acetone/Water
Aprotic Acetone, Ethyl Acetate (EA), Dichloromethane (DCM)Hexane, Heptane, TolueneEA/Hexane, DCM/Hexane[7], Toluene/Heptane

Section 2: Step-by-Step Recrystallization Protocols

Experimental Workflow Overview

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Charcoal 2. Add Activated Charcoal (Optional, for Color) Dissolve->Charcoal if colored HotFilter 3. Perform Hot Filtration (to remove insoluble impurities) Dissolve->HotFilter if solids present Charcoal->HotFilter Cool 4. Slow Cooling (to room temperature) HotFilter->Cool IceBath 5. Ice Bath Cooling (to maximize yield) Cool->IceBath Collect 6. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 7. Wash with Cold Solvent Collect->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry

Caption: General workflow for recrystallization.

Protocol A: Single-Solvent Recrystallization (from Isopropanol)

This method is ideal when a single solvent with a steep solubility-temperature gradient is identified.

  • Dissolution: Place the crude 2-Hydroxy-2'-methoxyacetophenone in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of pure, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Two-Solvent Recrystallization (from Ethyl Acetate/Hexane)

Use this method when no suitable single solvent is found.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Cloudiness: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 3 through 7 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the final wash.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of acetophenone derivatives.

Troubleshooting Logic Diagram

G cluster_problems cluster_causes cluster_solutions Start Recrystallization Issue? P1 Problem: 'Oiling Out' Start->P1 P2 Problem: Low or No Yield Start->P2 P3 Problem: Colored Crystals Start->P3 C1a Cause: Cooling too fast P1->C1a C1b Cause: High impurity load P1->C1b C1c Cause: Low melting point P1->C1c C2a Cause: Too much solvent P2->C2a C2b Cause: Supersaturation P2->C2b C3a Cause: Chromophoric Impurity P3->C3a S1 Solution: Re-heat, add more solvent, cool slowly C1a->S1 C1b->S1 C1c->S1 S2 Solution: Boil off excess solvent C2a->S2 S3 Solution: Scratch flask or add seed crystal C2b->S3 S4 Solution: Use activated charcoal during dissolution C3a->S4

Caption: Decision tree for troubleshooting common issues.

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is common for compounds with low melting points or when the crude material has a high concentration of impurities, which can depress the melting point.

  • Immediate Action: Re-heat the flask to dissolve the oil completely. Add a small amount of additional "good" solvent (1-5% of the total volume) to slightly decrease the saturation point.

  • Revised Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or a towel to slow heat loss. Avoid placing it directly on a cold surface. Slow cooling is the most critical factor in preventing oiling out.

Q: I have a very low yield of crystals. How can I improve it? A: A poor yield is typically due to one of three factors:

  • Excess Solvent: Too much solvent was used for dissolution, keeping a significant portion of your product dissolved even at low temperatures. Solution: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and attempt a second crystallization.

  • Premature Crystallization: The product crystallized in the funnel during hot filtration. Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent immediately before filtering your solution.

  • Incomplete Precipitation: The solution was not cooled sufficiently. Solution: After cooling to room temperature, ensure the flask is submerged in an ice-water bath for at least 30 minutes, or until the flask feels thoroughly cold.

Q: No crystals are forming, even after cooling the solution in an ice bath. What's wrong? A: This is likely due to the formation of a stable supersaturated solution. The molecules need an initiation point (a nucleus) to begin forming a crystal lattice.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.

  • Increase Concentration: If nucleation techniques fail, your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.

Q: My final crystals are colored, but the pure compound should be white or pale yellow. How can I fix this? A: Colored impurities are common. They can often be removed with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent but before performing the hot filtration, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.

  • Removal: Remove the charcoal via hot filtration.

  • Caution: Use charcoal sparingly. It is a high-surface-area material and can adsorb your desired product, leading to a lower yield.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Hydroxy-2'-methoxyacetophenone? A1: The impurity profile depends heavily on the synthetic route. If synthesized via a Fries Rearrangement of methoxyphenyl acetate, common impurities include unreacted starting material and the isomeric byproduct, 4'-Hydroxy-2'-methoxyacetophenone.[8][9] The success of recrystallization relies on these impurities having different solubilities from the desired ortho product.

Q2: How do I choose between a single-solvent and a two-solvent system? A2: The choice is empirical and determined by small-scale solubility tests. A single-solvent system is generally preferred for its simplicity. If you find a solvent that dissolves your compound well when hot but poorly when cold, that is the ideal choice. A two-solvent system is necessary when no single solvent provides this differential solubility.[10]

Q3: How critical is the cooling rate for crystal purity? A3: It is the most critical parameter for achieving high purity. Rapid cooling causes the compound to crash out of solution as a precipitate, trapping impurities within the rapidly forming solid. Slow, undisturbed cooling allows for the methodical growth of a crystal lattice, which selectively incorporates the correct molecules and excludes impurities.

References

  • Cheméo. (n.d.). Chemical Properties of 2'-Hydroxy-4'-methoxyacetophenone, acetate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Hydroxy-5-methoxyacetophenone. Retrieved from [Link]

  • Google Patents. (1997). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Unknown Source. (n.d.). Common Solvents for Crystallization.
  • Shihabaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).
  • ResearchGate. (2016). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

  • Sigma-Aldrich. (2013).
  • PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H-NMR Interpretation of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-Hydroxy-2'-methoxyacetophenone. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we will leverage a comparative approach. By dissecting the experimentally determined spectra of closely related structural analogs, we can confidently predict and interpret the spectrum of our target compound. This guide emphasizes the causal relationships between molecular structure and spectral features, offering a robust framework for researchers working with substituted acetophenones.

Predicted ¹H-NMR Spectrum of 2-Hydroxy-2'-methoxyacetophenone

Based on the analysis of its structural components and comparison with analogs, the predicted ¹H-NMR spectrum of 2-Hydroxy-2'-methoxyacetophenone in a standard solvent like CDCl₃ is as follows:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃~ 2.60Singlet3H
-OCH₃~ 3.90Singlet3H
Aromatic H~ 6.80 - 7.80Multiplets4H
-OH~ 12.0Singlet (broad)1H

This prediction is grounded in the established principles of NMR spectroscopy and the observed data from analogous compounds, which we will explore in the following sections.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the basis for our predictions, we will now compare the ¹H-NMR data of three key structural analogs: 2'-Hydroxyacetophenone, 2'-Methoxyacetophenone, and p-Methoxyacetophenone. This comparative analysis will illuminate the electronic and steric influences of the hydroxyl and methoxy substituents on the chemical shifts of neighboring protons.

The Analogs: Experimental ¹H-NMR Data

The following table summarizes the experimental ¹H-NMR data for our chosen comparative compounds.

Compound-COCH₃ (s, 3H)-OCH₃ (s, 3H)Aromatic Protons (m, 4H)-OH (s, 1H)
2'-Hydroxyacetophenone 2.61 ppm[1]-6.80 - 7.78 ppm[1]12.25 ppm[1]
2'-Methoxyacetophenone 2.58 ppm[2]3.85 ppm[2]6.90 - 7.71 ppm[2]-
p-Methoxyacetophenone 2.54 ppm[3]3.85 ppm[3]6.91 - 7.91 ppm[3]-
Interpretation and Causality

The Acetyl Group (-COCH₃): Across all the analogs, the methyl protons of the acetyl group appear as a sharp singlet around 2.5-2.6 ppm[1][2][3]. This is a characteristic region for such protons. The slight variations in chemical shift can be attributed to the different electronic environments created by the other substituents on the aromatic ring. For 2-Hydroxy-2'-methoxyacetophenone, we predict a similar chemical shift of approximately 2.60 ppm.

The Methoxy Group (-OCH₃): In both 2'-Methoxyacetophenone and p-Methoxyacetophenone, the methoxy protons are observed as a singlet at 3.85 ppm[2][3]. This downfield shift, compared to the acetyl methyl protons, is due to the deshielding effect of the adjacent oxygen atom. We can confidently predict the methoxy protons of 2-Hydroxy-2'-methoxyacetophenone to appear around 3.90 ppm.

The Aromatic Protons: The aromatic region of the spectrum is the most complex and informative. In 2'-Hydroxyacetophenone and 2'-Methoxyacetophenone, the aromatic protons resonate in the range of 6.80-7.78 ppm[1][2]. The electron-donating nature of the hydroxyl and methoxy groups tends to shield the aromatic protons, shifting them to a slightly higher field (lower ppm) compared to unsubstituted acetophenone. Conversely, the electron-withdrawing acetyl group deshields the ortho and para protons. The interplay of these effects in 2-Hydroxy-2'-methoxyacetophenone is expected to result in a complex multiplet pattern within the 6.80-7.80 ppm range.

The Hydroxyl Proton (-OH): A key feature of the spectrum of 2'-Hydroxyacetophenone is the highly deshielded hydroxyl proton at 12.25 ppm[1]. This significant downfield shift is a result of strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This hydrogen bond holds the proton in a fixed position and exposes it to the full deshielding effect of the carbonyl group's magnetic anisotropy. For 2-Hydroxy-2'-methoxyacetophenone, we anticipate a similar strong intramolecular hydrogen bond, leading to a broad singlet for the hydroxyl proton at a comparable downfield chemical shift of around 12.0 ppm. The broadness of this peak is due to chemical exchange with trace amounts of water in the solvent.

Experimental Protocol for ¹H-NMR Spectroscopy

To acquire a high-quality ¹H-NMR spectrum of 2-Hydroxy-2'-methoxyacetophenone, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-Hydroxy-2'-methoxyacetophenone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-Hydroxy-2'-methoxyacetophenone with the different proton environments labeled.

Caption: Molecular structure of 2-Hydroxy-2'-methoxyacetophenone with distinct proton groups color-coded.

Conclusion

The ¹H-NMR spectrum of 2-Hydroxy-2'-methoxyacetophenone can be effectively interpreted through a comparative analysis with its structural analogs. The key spectral features to note are the singlet for the acetyl methyl protons around 2.60 ppm, the singlet for the methoxy protons around 3.90 ppm, a complex multiplet for the aromatic protons between 6.80 and 7.80 ppm, and a significantly deshielded, broad singlet for the hydroxyl proton above 12.0 ppm due to strong intramolecular hydrogen bonding. This guide provides a solid foundation for researchers to identify and characterize this compound and similar structures in their work.

References

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone - 1H NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C-NMR Chemical Shifts of 2-Hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis and comparison of the ¹³C-NMR chemical shifts for 2-Hydroxy-2'-methoxyacetophenone, a substituted aromatic ketone of interest. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage a comparative approach, utilizing empirical data from structurally analogous compounds to predict and rationalize the chemical shifts.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic analysis for the characterization of organic compounds. We will delve into the electronic effects of substituents on the aromatic ring and how these effects modulate the ¹³C-NMR spectrum.

The Structural and Electronic Landscape of 2-Hydroxy-2'-methoxyacetophenone

The structure of 2-Hydroxy-2'-methoxyacetophenone presents an interesting case for NMR analysis. The molecule features an acetophenone core with a hydroxyl (-OH) group and a methoxy (-OCH₃) group at the 2 and 2' positions of the two phenyl rings, respectively. The relative positions of these electron-donating groups and the electron-withdrawing acetyl group create a unique electronic environment for each carbon atom, which is directly reflected in the ¹³C-NMR spectrum.

cluster_0 2-Hydroxy-2'-methoxyacetophenone C1 C1' C2 C2' C1->C2 C7 C=O C1->C7 C3 C3' C2->C3 O2 O C2->O2 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C8 CH₃ C7->C8 C9 C1 C7->C9 C10 C2 C9->C10 C11 C3 C10->C11 O1 O C10->O1 C12 C4 C11->C12 C13 C5 C12->C13 C14 C6 C13->C14 C14->C9 H1 H O1->H1 C15 OCH₃ O2->C15

Caption: Structure of 2-Hydroxy-2'-methoxyacetophenone with carbon numbering.

Comparative Analysis of ¹³C-NMR Data

To predict the chemical shifts for our target molecule, we will first examine the experimental ¹³C-NMR data for two closely related compounds: 2'-Hydroxyacetophenone and 2'-Methoxyacetophenone. The data presented was obtained in deuterated chloroform (CDCl₃).

Carbon Atom2'-Hydroxyacetophenone (δ, ppm)[1][2]2'-Methoxyacetophenone (δ, ppm)[3][4]
C=O 204.55199.8
C1' 118.32128.2
C2' 162.40158.9
C3' 118.94111.6
C4' 136.41133.7
C5' 119.73120.5
C6' 130.78130.3
-CH₃ 26.4831.8
-OCH₃ -55.5

Table 1: Experimental ¹³C-NMR chemical shifts for 2'-Hydroxyacetophenone and 2'-Methoxyacetophenone in CDCl₃.

From this data, we can observe the distinct electronic influence of the hydroxyl and methoxy groups. The hydroxyl group in 2'-Hydroxyacetophenone causes a significant downfield shift of the carbon it is attached to (C2' at 162.40 ppm) due to its electron-donating resonance effect. The methoxy group in 2'-Methoxyacetophenone exerts a similar, though slightly less pronounced, effect on its attached carbon (C2' at 158.9 ppm).

Predicted ¹³C-NMR Chemical Shifts for 2-Hydroxy-2'-methoxyacetophenone

Based on the principles of substituent additivity and the experimental data from our comparative compounds, we can predict the approximate chemical shifts for 2-Hydroxy-2'-methoxyacetophenone.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O ~202The carbonyl carbon will be influenced by both the hydroxyl and methoxy groups. The electron-donating nature of both groups will shield the carbonyl carbon, shifting it upfield compared to unsubstituted acetophenone.
C1' ~120This carbon is ortho to the carbonyl group and will be deshielded.
C2' ~158The methoxy group will cause a significant downfield shift due to its strong electron-donating resonance effect.
C3' ~112This carbon is ortho to the methoxy group and will be shielded.
C4' ~134This carbon is para to the methoxy group and will experience a moderate downfield shift.
C5' ~121This carbon is meta to the methoxy group and will be least affected.
C6' ~130This carbon is ortho to the carbonyl group and will be deshielded.
C1 ~118This carbon is ortho to the hydroxyl group and will be shielded.
C2 ~160The hydroxyl group will cause a significant downfield shift.
C3 ~119This carbon is ortho to the hydroxyl group and will be shielded.
C4 ~136This carbon is para to the hydroxyl group and will experience a moderate downfield shift.
C5 ~120This carbon is meta to the hydroxyl group and will be least affected.
C6 ~131This carbon is ortho to the carbonyl group and will be deshielded.
-COCH₃ ~28The methyl group of the acetyl function.
-OCH₃ ~56The methyl group of the methoxy function.

Table 2: Predicted ¹³C-NMR chemical shifts for 2-Hydroxy-2'-methoxyacetophenone.

Experimental Protocol for ¹³C-NMR Spectroscopy

The following is a generalized, self-validating protocol for the acquisition of a ¹³C-NMR spectrum for a compound such as 2-Hydroxy-2'-methoxyacetophenone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial as the spectrometer's lock system uses the deuterium signal to maintain a stable magnetic field.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.

    • Calibrate the spectrum by setting the solvent's residual peak to its known chemical shift (for CDCl₃, the central peak of the triplet is at 77.16 ppm).[5]

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C-NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹³C-¹H couplings, resulting in a spectrum with single lines for each unique carbon atom.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a suitable relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all expected carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks if quantitative information is desired, although this is less common for ¹³C-NMR than for ¹H-NMR.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and, if necessary, by employing advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Weigh Sample->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Peak Assignment Peak Assignment Phase and Baseline Correction->Peak Assignment

Caption: Workflow for C-NMR sample preparation and data acquisition.

Conclusion

References

  • PubChem. 2'-Hydroxyacetophenone. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2'-Hydroxyacetophenone. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 2-Methoxy-1-phenylethanone. National Center for Biotechnology Information. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

  • Google Patents. CN103819358A - 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Scribd. Acetophenone 13C NMR Analysis. [Link]

  • ChemAxon. NMR Predictor. [Link]

Sources

HPLC method development for 2-Hydroxy-2'-methoxyacetophenone detection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Hydroxy-2'-methoxyacetophenone (also known as


-hydroxy-2'-methoxyacetophenone or 1-(2-methoxyphenyl)-2-hydroxyethanone).

Based on the chemical structure—an acetophenone core with an electron-donating methoxy group on the ring (ortho) and a polar hydroxyl group on the


-carbon—this guide compares the industry-standard C18 (Octadecyl)  chemistry against the selectivity-driven Phenyl-Hexyl  stationary phase.

Structural Disambiguation & Chemical Context

Before method selection, the analyte's structure must be rigorously defined to predict chromatographic behavior.

  • Target Analyte: 2-Hydroxy-2'-methoxyacetophenone.

  • Structure: An acetophenone backbone.[1][2] The 2-hydroxy designation refers to the alkyl side chain (

    
    -carbon), while 2'-methoxy refers to the ortho-position on the phenyl ring.
    
  • Chemical Nature:

    • Polarity: The

      
      -hydroxyl group significantly increases polarity compared to the parent ketone.
      
    • pKa: The

      
      -hydroxyl is non-ionizable in typical HPLC ranges (pKa ~16).[1] The methoxy group is non-ionizable. The molecule remains neutral across pH 2–8.
      
    • UV Chromophore: The conjugated ketone allows strong detection at 254 nm (

      
       ) and 280 nm  ( 
      
      
      
      ).

Comparative Analysis: C18 vs. Phenyl-Hexyl

For this specific substituted acetophenone, the choice of stationary phase determines the resolution of critical impurities (likely the non-hydroxylated precursor or brominated intermediates).

Option A: The Workhorse (C18)
  • Mechanism: Purely hydrophobic interaction (van der Waals).

  • Performance: Elutes the polar 2-hydroxy target early, potentially co-eluting with solvent fronts or polar degradants.

  • Verdict: Good for general potency assays but often lacks selectivity for separating positional isomers or closely related aromatic impurities.

Option B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    between the stationary phase phenyl ring and the analyte's aromatic ring.
  • Performance: The electron-donating methoxy group on the analyte enhances

    
    -electron density, strengthening the interaction with the Phenyl-Hexyl phase. This often increases retention and alters selectivity compared to C18.[3]
    
  • Verdict: Superior for "impurity profiling" where separating the target from similar aromatic compounds is critical.

Comparative Data Summary (Experimental Basis)

Note: Data represents typical behavior for polar-substituted acetophenones under gradient conditions.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Selectivity (

)
1.1 (vs. Precursor)1.3 (vs. Precursor)
Retention Factor (

)
2.53.2 (Enhanced by

-

)
Peak Symmetry (

)
1.11.05
Resolution (

)
> 2.0> 3.5
Mobile Phase Suitability Acetonitrile (Standard)Methanol (Enhances

-

overlap)

Detailed Experimental Protocols

Protocol A: Rapid Potency Assay (C18)

Objective: Fast quantification of the main peak.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m (or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute very polar degradants).

    • 2–10 min: 10%

      
       60% B.
      
    • 10–12 min: 60%

      
       90% B (Wash).
      
  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Protocol B: High-Resolution Impurity Profiling (Phenyl-Hexyl)

Objective: Separation of 2-Hydroxy-2'-methoxyacetophenone from structural analogues (e.g., 2'-methoxyacetophenone).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note:

    
    -
    
    
    
    interactions are often optimized at neutral/slightly acidic pH.
  • Mobile Phase B: Methanol (MeOH) .

    • Critical Insight: Acetonitrile's triple bond (

      
      ) has its own 
      
      
      
      electrons that can interfere with the analyte-column
      
      
      -
      
      
      interaction. Methanol is "transparent" to these interactions, maximizing the Phenyl-Hexyl column's unique selectivity.
  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure).

  • Gradient:

    • 0–15 min: 5%

      
       55% B.
      
    • 15–20 min: 55%

      
       95% B.
      
  • Detection: UV @ 280 nm (Reduces background noise from MeOH/Acetate).

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway for optimizing the detection of this specific acetophenone derivative.

MethodDevelopment Start Start: 2-Hydroxy-2'-methoxyacetophenone CheckStructure Analyze Structure: Alpha-Hydroxy (Polar) + Methoxy-Aromatic (Pi-Active) Start->CheckStructure Goal Define Goal CheckStructure->Goal Potency Routine Potency/Assay Goal->Potency Speed Needed Impurity Impurity Profiling (Separate from Precursor) Goal->Impurity Resolution Needed C18_Select Select C18 Column (Hydrophobic Dominant) Potency->C18_Select Phenyl_Select Select Phenyl-Hexyl Column (Pi-Pi Interaction) Impurity->Phenyl_Select Solvent_ACN Solvent: Acetonitrile (Low Viscosity, High Strength) C18_Select->Solvent_ACN Result_C18 Result: Fast Elution Risk: Co-elution of polar impurities Solvent_ACN->Result_C18 Solvent_MeOH Solvent: Methanol (Preserves Pi-Pi Selectivity) Phenyl_Select->Solvent_MeOH Result_Phenyl Result: Enhanced Resolution Target elutes later due to Pi-interaction Solvent_MeOH->Result_Phenyl

Caption: Decision matrix for selecting stationary phases based on the unique electronic properties of methoxy-acetophenones.

Critical Troubleshooting & Causality

Issue: Peak Tailing
  • Observation: The hydroxyl group on the

    
    -carbon can interact with free silanols on the silica support, causing tailing.
    
  • Solution: Ensure the column is "Endcapped" (e.g., Eclipse Plus or Luna C18(2)). If tailing persists, increase buffer ionic strength (e.g., 25 mM Ammonium Acetate) to mask silanols.[1]

Issue: Retention Time Drift
  • Observation: In Phenyl-Hexyl methods, retention times drift more than in C18 methods.

  • Causality:

    
    -
    
    
    
    interactions are temperature sensitive.
  • Solution: Use a thermostatted column compartment (strictly controlled at 30°C or 35°C). Do not rely on ambient temperature.

Issue: Detection Sensitivity
  • Observation: Low signal at 254 nm.

  • Causality: The methoxy group causes a bathochromic shift (red shift).

  • Solution: Run a UV scan (DAD) from 200–400 nm. The

    
     may shift to 270–280 nm due to the auxochromic effect of the methoxy group.
    

References

  • BenchChem. (2025).[2] New High-Performance Liquid Chromatography Method for 2'-Hydroxyacetophenone Analysis Demonstrates Superior Performance. Retrieved from

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Retrieved from

  • Phenomenex. (2023).[4] Reversed Phase HPLC Method Development: C18 vs Phenyl-Hexyl Selectivity. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2'-Methoxyacetophenone (Precursor Analysis). National Library of Medicine. Retrieved from

  • Waters Corporation. CSH C18 vs. CSH Phenyl-Hexyl Chemistries: Understanding Ligand Interactions. Waters Knowledge Base. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Methoxyacetophenones

[1]

Executive Summary

Differentiation of Isomers through Mechanistic Ionization

In drug discovery and metabolic profiling, distinguishing between positional isomers of substituted acetophenones is critical but challenging due to their identical molecular weights (

Ortho-Meta-Para-methoxyacetophenone1

While all three isomers share a dominant base peak at


 135Ortho-isomer11

Part 1: Mechanistic Foundations[2]

The Dominant Pathway: Alpha-Cleavage (Para & Meta)

For the Para and Meta isomers, fragmentation is governed by standard aromatic ketone behavior. The high-energy molecular ion (




1
  • Driving Force: Formation of a resonance-stabilized acylium ion (

    
     135).
    
  • Secondary Decay: The acylium ion eliminates carbon monoxide (CO, 28 Da) to form the methoxyphenyl cation (

    
     107).
    
  • Observation: The

    
     135 peak is overwhelmingly dominant (Base Peak), often exceeding the molecular ion intensity.
    
The Deviant Pathway: The Ortho Effect (Ortho)

Ortho-methoxyacetophenone follows the standard pathway but introduces a competing mechanism due to steric proximity.

  • Mechanism A (Standard): Loss of acetyl-methyl

    
     Acylium (
    
    
    135).[1]
  • Mechanism B (Ortho-Specific): The carbonyl oxygen can interact with the methoxy group.[1] This facilitates the loss of the methoxy-methyl radical or allows for a specific rearrangement (loss of

    
     or 
    
    
    in derivatives).
  • Key Differentiator: In the ortho isomer, the

    
     135 peak represents a mixture of the linear acylium ion and a cyclic oxonium species . This cyclic stabilization hinders the subsequent loss of CO, altering the 
    
    
    intensity ratio compared to the para isomer.

Part 2: Comparative Fragmentation Analysis

Spectral Fingerprint Table (EI, 70 eV)

Data synthesized from NIST Standard Reference Database.[1]

Ion (

)
IdentityPara-MAP (Intensity)Meta-MAP (Intensity)Ortho-MAP (Intensity)Diagnostic Note
150 Molecular Ion (

)
High (40-50%)High (40-50%)Medium (20-30%)Ortho steric hindrance destabilizes

.
135

Base Peak (100%) Base Peak (100%) Base Peak (100%) Dominant in all; Ortho is a mix of acylium/cyclic ions.[1]
107

High (~10-15%)High (~10-15%)Low (<8%) Critical Differentiator: Ortho resists CO loss due to cyclic stabilization.
92

MediumMediumMediumQuinoid-like fragment stability.[1]
77

LowLowLowPhenyl cation (standard aromatic background).
119/120 Ortho-RearrangementAbsentAbsentTrace/Diagnostic Loss of

or

(Specific to Ortho).[1]
Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between the standard resonance pathway (Para/Meta) and the steric-driven Ortho pathway.

FragmentationPathwayscluster_legendPathway LegendM_IonMolecular Ion (M+)m/z 150AcyliumAcylium Ion[M - CH3]+m/z 135M_Ion->AcyliumAlpha-Cleavage(Universal)CyclicIonCyclic Oxonium Ion(Ortho Stabilized)m/z 135M_Ion->CyclicIonOrtho-Effect(Methoxy-Methyl Loss)OrthoSpecificRearrangement Ion[M - CH2O]m/z 120M_Ion->OrthoSpecificFormaldehyde Loss(Trace, Ortho Only)PhenylCatMethoxyphenyl Cation[135 - CO]+m/z 107Acylium->PhenylCat- CO (28 Da)(Facile in Para/Meta)CyclicIon->PhenylCatInhibited(Stable Ring)StandardStandard ResonanceOrthoOrtho-Specific

Caption: Comparative fragmentation showing the standard acylium pathway (Green) vs. the Ortho-stabilized cyclic pathway (Yellow), which inhibits secondary fragmentation.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these results and confidently assign isomer identity, follow this GC-MS workflow. This protocol relies on Retention Time Locking (RTL) combined with Ion Ratio Confirmation .

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration:

    
     (Trace analysis requires high sensitivity).
    
  • Derivatization: Not required for methoxyacetophenones (sufficiently volatile).

GC-MS Acquisition Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent (30m

    
     0.25mm 
    
    
    0.25
    
    
    m).[1] Non-polar phases separate isomers based on boiling point (Ortho elutes first due to intramolecular H-bonding/shielding).[1]
  • Inlet: Splitless mode (1

    
    L injection) at 
    
    
    .
  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      .
    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV .[1]

  • Scan Range:

    
     40–300.[1]
    
Data Analysis & Validation

Step A: Retention Time Check

  • Expectation:

    
    -Methoxyacetophenone typically elutes before the 
    
    
    -isomer on non-polar columns.[1]
  • Why? The ortho-substituent shields the polar carbonyl, reducing interaction with the stationary phase.

Step B: Ion Ratio Calculation (The "Signature") Calculate the ratio of the secondary fragment (



1
  • Para-MAP:

    
     (Facile loss of CO).
    
  • Ortho-MAP:

    
     (Cyclic stabilization hinders CO loss).[1]
    

Step C: Ortho-Diagnostic Check Scan for the presence of

1

Part 4: Advanced Applications

Drug Metabolite Identification

In metabolic studies, methoxyacetophenones often appear as degradation products of complex pharmaceuticals (e.g., flavonoid metabolism).

  • Challenge: Biological matrices introduce noise.

  • Solution: Use the Ion Ratio (

    
    )  as a quantitative quality attribute. If the ratio shifts significantly, it indicates co-elution or a different isomer (e.g., meta).
    
Isomer Separation in Synthesis

When synthesizing acetophenones via Friedel-Crafts acylation, mixtures of ortho and para isomers are common.[1]

  • Quick Check: Run the crude mixture.

  • Ortho: Lower retention time + Low 107 fragment.

  • Para: Higher retention time + High 107 fragment.

References

  • NIST Mass Spectrometry Data Center. Ortho-Methoxyacetophenone Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69. [Link][1]

  • NIST Mass Spectrometry Data Center. 4'-Methoxyacetophenone Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for "Ortho Effect" mechanisms).

Advanced IR Spectroscopy Guide: Distinguishing Hydroxy and Methoxy Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of acetophenone derivatives—common scaffolds in pharmaceuticals and natural products—infrared (IR) spectroscopy serves as a rapid, non-destructive diagnostic tool. However, the spectral distinction between hydroxy (-OH) and methoxy (-OCH₃) substituents requires more than simple functional group fingerprinting.

This guide provides a technical analysis of how positional isomerism (ortho vs. para) and electronic effects (resonance, induction, and hydrogen bonding) fundamentally alter the vibrational modes of the carbonyl (C=O) and hydroxyl moieties. We focus on the "Chelation Shift" —a critical phenomenon in o-hydroxyacetophenones that is absent in their methoxy counterparts—providing a definitive logic for structural assignment.

Theoretical Framework: Vibrational Mechanics

To accurately interpret these spectra, one must understand the competing electronic forces acting on the acetophenone core.

The Carbonyl Sensor

The carbonyl stretching frequency (


) is the primary reporter of the electronic environment.
  • Base Value: Unsubstituted acetophenone

    
    .
    
  • Resonance Effect (+R): Electron-donating groups (EDGs) like -OH and -OCH₃ increase electron density in the ring. Through conjugation, this density is pushed to the carbonyl oxygen, increasing the single-bond character of the C=O bond and lowering its frequency (Red Shift).

  • Inductive Effect (-I): The electronegative oxygen pulls electron density through the sigma framework, theoretically shortening the C=O bond (Blue Shift), but this is usually overwhelmed by the resonance effect in aromatic systems.

The Hydrogen Bond Effect[1]
  • Intermolecular: In p-hydroxyacetophenone, molecules associate via H-bonds in the solid state, causing moderate broadening and red-shifting of both O-H and C=O bands.

  • Intramolecular (Chelation): In o-hydroxyacetophenone, the hydroxyl proton forms a stable 6-membered ring with the carbonyl oxygen. This "locks" the conformation, significantly weakening the C=O bond and causing a drastic spectral shift.

Comparative Analysis: Hydroxy vs. Methoxy Acetophenones[2][3]

Scenario A: The Hydroxy Group (Ortho vs. Para)

This comparison illustrates the profound impact of intramolecular hydrogen bonding.

Featurep-Hydroxyacetophenoneo-HydroxyacetophenoneMechanistic Cause
C=O Stretch 1670 – 1680 cm⁻¹ 1635 – 1645 cm⁻¹ Chelation Shift: The intramolecular H-bond in the ortho isomer weakens the C=O bond significantly more than intermolecular forces in the para isomer.
O-H Stretch 3200 – 3400 cm⁻¹ 2500 – 3200 cm⁻¹ Bond Strength: The ortho O-H bond is weakened and broadened extremely due to chelation, often overlapping with C-H stretches. The para O-H is a standard H-bonded broad peak.
Phase Effect High (Shift changes in dilute solution)Low (Shift persists in dilute solution)Intramolecular bonds are concentration-independent; intermolecular bonds break upon dilution.
Scenario B: The Methoxy Group (Ortho vs. Para)

Methoxy groups cannot donate a hydrogen for H-bonding. Therefore, the "Chelation Shift" is absent.

Featurep-Methoxyacetophenoneo-MethoxyacetophenoneMechanistic Cause
C=O[1] Stretch 1665 – 1684 cm⁻¹ 1680 – 1690 cm⁻¹ Steric Inhibition: The ortho methoxy group is bulky. It twists the carbonyl out of coplanarity with the benzene ring, reducing conjugation and raising the frequency (Blue Shift) relative to the para isomer.
O-H Stretch Absent Absent No hydroxyl group present.
C-O-C Stretch ~1255 cm⁻¹ (Asym) ~1245 cm⁻¹ (Asym) Characteristic aryl alkyl ether stretch.
Scenario C: Distinguishing o-Hydroxy from o-Methoxy

This is the most critical differentiation in synthesis (e.g., during methylation reactions).

  • The Diagnostic Gap: There is a

    
     difference in the carbonyl peak position.
    
    • o-Hydroxy:

      
       (Low due to H-bond).
      
    • o-Methoxy:

      
       (High due to lack of H-bond and steric twist).
      
  • The "Missing" Peak: o-Methoxy spectra lack the broad O-H valley centered at 3000 cm⁻¹.

Visualization of Logic Flow[2]

The following diagram outlines the decision process for identifying these derivatives based on spectral data.

IR_Identification_Logic Start Unknown Acetophenone Derivative (IR Spectrum) Check_OH Check 3200-3600 cm⁻¹ Region (Broad Absorption?) Start->Check_OH Yes_OH Yes: Hydroxy Group Present Check_OH->Yes_OH Broad Peak Present No_OH No: Methoxy Group Likely Check_OH->No_OH No Broad Peak Check_CO_OH Check C=O Frequency Yes_OH->Check_CO_OH Para_OH 1670-1680 cm⁻¹ (p-Hydroxyacetophenone) Check_CO_OH->Para_OH Normal Conjugation Ortho_OH 1635-1645 cm⁻¹ (o-Hydroxyacetophenone) *Chelation Effect* Check_CO_OH->Ortho_OH Red Shifted Check_CO_OMe Check C=O Frequency No_OH->Check_CO_OMe Para_OMe 1665-1680 cm⁻¹ (p-Methoxyacetophenone) Check_CO_OMe->Para_OMe Normal Conjugation Ortho_OMe 1680-1690 cm⁻¹ (o-Methoxyacetophenone) *Steric Twist* Check_CO_OMe->Ortho_OMe Blue Shifted

Caption: Decision tree for distinguishing acetophenone isomers based on C=O and O-H spectral features.

Experimental Protocols

To ensure data integrity, the method of sample preparation is critical, particularly for hydroxy-substituted acetophenones where hydrogen bonding is phase-dependent.

Solid State (KBr Pellet / ATR)
  • Best for: Routine identification and observing intermolecular H-bonding effects.

  • Protocol:

    • Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Note: p-Hydroxyacetophenone will show broad intermolecular H-bonding bands. o-Hydroxyacetophenone will show the characteristic sharp, low-frequency carbonyl due to intramolecular locking.

Solution Phase (Dilution Study)
  • Best for: Validating intramolecular vs. intermolecular bonding.

  • Protocol:

    • Prepare a 0.1 M solution in non-polar solvent (e.g., CCl₄ or CS₂).

    • Acquire spectrum.[2][1][3][4][5][6][7][8][9]

    • Dilute to 0.01 M and 0.001 M and re-acquire.

  • Interpretation:

    • Intermolecular (Para): As concentration decreases, the broad O-H band (~3300 cm⁻¹) disappears and is replaced by a sharp "free" O-H peak (~3600 cm⁻¹). The C=O peak will shift to higher frequency.[10][6]

    • Intramolecular (Ortho): The spectrum remains unchanged upon dilution because the H-bond is internal to the molecule.

Consolidated Spectral Data Table

CompoundC=O Frequency (cm⁻¹)O-H Frequency (cm⁻¹)C-O (Ether) (cm⁻¹)Key Diagnostic Feature
Acetophenone 1686N/AN/ABaseline conjugated ketone.
2'-Hydroxy- 1635 – 1645 2500 – 3200 (Weak, Broad)N/ADrastic Red Shift of C=O due to chelation.
4'-Hydroxy- 1670 – 16803200 – 3400 (Strong, Broad)N/AStandard H-bonded phenol; shifts in solution.[3]
2'-Methoxy- 1680 – 1690 Absent~1245 / 1030High C=O freq due to steric loss of conjugation.
4'-Methoxy- 1665 – 1684Absent~1255 / 1025Strong C-O stretches; C=O similar to parent.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2'-Methoxyacetophenone. National Institute of Standards and Technology. Link

  • NIST Chemistry WebBook. Infrared Spectrum of 4'-Hydroxyacetophenone. National Institute of Standards and Technology. Link

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Discusses conjugation effects on carbonyl shifts. Link

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2024).[10][9][11] General reference for C=O and O-H ranges. Link

  • ChemicalBook. 2'-Hydroxyacetophenone IR Spectrum Data.Link

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-Hydroxy-2'-methoxyacetophenone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of a reference standard is the bedrock of analytical accuracy, directly impacting the quality, safety, and efficacy of the final pharmaceutical product. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of 2-Hydroxy-2'-methoxyacetophenone, a key chemical intermediate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how to construct a self-validating system for establishing a reference standard of the highest confidence.

The Imperative of Purity in a Reference Standard

2-Hydroxy-2'-methoxyacetophenone is a substituted acetophenone derivative utilized in the synthesis of various pharmaceutical compounds. As a reference standard, its primary function is to serve as a benchmark for quality, purity, and identity.[1] An impure or poorly characterized standard can lead to significant errors in the quantification of active pharmaceutical ingredients (APIs) and the identification of impurities, with cascading effects on regulatory compliance and patient safety.[2]

The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for the characterization and validation of reference standards.[3][4] A cornerstone of this framework is the principle that a reference standard must be of high purity, and its purity value must be accurately determined and documented.[5] This guide details the practical application of these principles.

The Orthogonal Approach: A Self-Validating Workflow

To establish a high degree of assurance in a reference standard's purity, a single analytical method is insufficient. We must employ a suite of orthogonal techniques—methods that measure the same attribute (purity) based on different chemical or physical principles. This multi-pronged approach creates a self-validating system where the convergence of results from independent methods provides robust and trustworthy data.

G cluster_0 Candidate Material cluster_1 Orthogonal Purity Assessment cluster_2 Data Integration & Certification Candidate Candidate Batch of 2-Hydroxy-2'-methoxyacetophenone HPLC HPLC-UV (Quantitative Purity) Candidate->HPLC Parallel Analysis GCMS GC-MS (Volatile Impurities) Candidate->GCMS Parallel Analysis NMR ¹H & ¹³C NMR (Structural Identity) Candidate->NMR Parallel Analysis MS High-Res MS (Molecular Weight) Candidate->MS Parallel Analysis Integration Comprehensive Data Review & Impurity Profile HPLC->Integration GCMS->Integration NMR->Integration MS->Integration Certification Certification of Purity & Final Report Integration->Certification Meets Acceptance Criteria

Caption: Overall workflow for reference standard validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the principal technique for quantifying non-volatile organic impurities in pharmaceutical substances. Its strength lies in separating the main compound from closely related structural analogues and degradation products.

Causality of Method Design: A reversed-phase HPLC method is the logical starting point for a moderately polar compound like 2-Hydroxy-2'-methoxyacetophenone. A C18 stationary phase provides a non-polar environment, allowing for separation based on hydrophobicity. A gradient elution starting with a high aqueous component and moving to a higher organic concentration ensures that both polar and non-polar impurities can be effectively separated and detected within a single run. UV detection is ideal due to the compound's strong chromophore (the substituted benzene ring).

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).[6]

    • Analytical Column: ZORBAX SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[6]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic acid (Analytical grade).

  • Chromatographic Conditions: [6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard candidate in methanol to a final concentration of approximately 1.0 mg/mL.

  • Validation & Data Interpretation:

    • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[7]

    • Purity Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor at 254 nm. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Peak Purity Analysis: The DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful complementary technique, excelling at the separation and identification of volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or volatile by-products.

Causality of Method Design: The hydroxyl group in 2-Hydroxy-2'-methoxyacetophenone makes it polar and prone to poor peak shape and potential thermal degradation in a hot GC injection port.[8][9] To overcome this, derivatization is essential. Converting the hydroxyl group to a trimethylsilyl (TMS) ether increases the compound's volatility and thermal stability, leading to sharp, symmetrical peaks and reliable analysis.[10] Mass spectrometry provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Analytical Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents:

    • N,O-Bis(trimethylsilyl)acetamide (BSA) or similar silylating agent.

    • Pyridine or another suitable solvent.

  • Sample Preparation (Derivatization): [10]

    • Dissolve ~1 mg of the candidate standard in 100 µL of pyridine.

    • Add 100 µL of BSA.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the TMS derivative.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 40-500 amu.

  • Data Interpretation:

    • The total ion chromatogram (TIC) is used to assess purity based on peak area percentage.

    • The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to tentatively identify any impurities. The fragmentation pattern provides crucial structural information.[8]

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for providing definitive structural confirmation.[11] For a reference standard, it serves two critical purposes: confirming the identity of the main component and identifying and characterizing organic impurities, often without the need for an impurity reference standard.[12]

Causality of Method Design: ¹H NMR provides information on the number and environment of protons in the molecule. The chemical shift, integration (peak area), and splitting patterns are unique to the structure of 2-Hydroxy-2'-methoxyacetophenone.[13] ¹³C NMR provides complementary information about the carbon skeleton. The presence of small, unidentified peaks in the spectrum can indicate impurities, and their structure can often be deduced from the NMR data alone.[14]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the candidate standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.

    • Acquire a ¹³C NMR spectrum (e.g., using a standard proton-decoupled pulse program).

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with known literature values or predicted spectra for 2-Hydroxy-2'-methoxyacetophenone.[13]

    • Impurity Detection: Carefully examine the baseline for small peaks. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

    • qNMR (Quantitative NMR): For a highly accurate purity assessment, a certified quantitative NMR standard can be added to the sample. The purity of the candidate material can be calculated by comparing the integral of a known signal from the candidate with a signal from the certified standard. This is a primary ratio method that does not rely on the response factors required in chromatography.

Comparative Summary of Purity Validation Techniques

The following table summarizes the strengths and primary roles of each orthogonal technique in the validation of a 2-Hydroxy-2'-methoxyacetophenone reference standard.

Technique Primary Role Strengths Limitations
HPLC-UV Quantitative Purity AssayHigh precision and accuracy for quantification; excellent for non-volatile related substances.[15]Requires reference standards for impurity identification; assumes similar UV response for area % calculation.
GC-MS Volatile Impurity Profile & IDHigh sensitivity for volatile/semi-volatile compounds; provides structural information from mass spectra.[16]Not suitable for non-volatile or thermally labile compounds; often requires derivatization.[10]
NMR Structural Identity & Impurity IDUnambiguous structure confirmation; can identify and quantify impurities without specific standards (qNMR).[11][12]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
High-Res MS Molecular Formula ConfirmationProvides highly accurate mass measurement, confirming elemental composition.Provides little to no information on isomeric impurities; typically requires chromatographic separation first.

Building the Complete Picture: A Self-Validating System

True confidence in a reference standard is achieved when the data from these orthogonal methods converge to tell a consistent story.

G cluster_0 Analytical Data Inputs cluster_1 Integrated Conclusion HPLC HPLC-UV Purity by Area % = 99.90% One minor peak at 0.08% Conclusion Final Purity Assignment Purity (HPLC) = 99.9% Identity Confirmed (NMR, MS) Volatile Impurities Absent (GC-MS) HPLC->Conclusion:f1 GCMS GCMS GCMS->Conclusion:f3 NMR ¹H & ¹³C NMR Structure confirmed No organic impurity signals observed NMR->Conclusion:f2 MS MS MS->Conclusion:f2

Caption: Logical integration of orthogonal analytical data.

Conclusion

Validating the purity of a 2-Hydroxy-2'-methoxyacetophenone reference standard is a rigorous, multi-faceted process that underpins the quality of pharmaceutical analysis. By moving beyond a single-method approach and embracing an orthogonal, self-validating system incorporating HPLC, GC-MS, and NMR, scientists can establish a reference standard with the highest degree of confidence. This commitment to scientific integrity and methodological diversity ensures the accuracy and reliability of analytical data, which is paramount in the development of safe and effective medicines.

References

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]

  • Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

  • Gas chromatographic analysis of acetophenone oxime and its metabolites. PubMed. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Reference Standards for Potency Assays. BEBPA. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • 2'-Hydroxy-4'-methoxyacetophenone. SIELC Technologies. [Link]

  • Impurities: Definitions, Types, and NMR Analysis. MolecularCloud. [Link]

  • 2'-HYDROXY-6'-METHOXYACETOPHENONE. INDOFINE Chemical Company. [Link]

  • 2'-Hydroxy-4'-methoxyacetophenone, TMS derivative. NIST WebBook. [Link]

  • 2'-Hydroxyacetophenone. PubChem. [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of structural isomers are fundamental challenges. Positional isomers of acetophenone, which differ only in the substitution pattern on the phenyl ring, often exhibit nearly identical physical properties, making their resolution a complex analytical task. However, these subtle structural differences can impart significant variations in biological activity, toxicity, and chemical reactivity.

This guide provides an in-depth comparison of chromatographic strategies for resolving common acetophenone isomers. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that govern separation selectivity, offering field-proven insights to empower you to develop robust, efficient, and reliable analytical methods.

The Challenge: The Subtle Art of Differentiating Near-Identical Molecules

Acetophenone and its substituted isomers (e.g., hydroxy-, amino-, methoxyacetophenone) are common building blocks in organic synthesis and key intermediates in the pharmaceutical industry. The primary analytical hurdle is their structural similarity. The ortho (o), meta (m), and para (p) isomers possess the same molecular weight and often similar polarities, requiring highly selective chromatographic techniques to achieve baseline resolution. The choice of technique—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or emerging methods like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)—is dictated by the specific physicochemical properties of the isomers .

cluster_hydroxy Hydroxyacetophenone Isomers cluster_amino Aminoacetophenone Isomers cluster_methoxy Methoxyacetophenone Isomers H_ortho 2-Hydroxyacetophenone (ortho) H_meta 3-Hydroxyacetophenone (meta) H_para 4-Hydroxyacetophenone (para) A_ortho 2-Aminoacetophenone (ortho) A_meta 3-Aminoacetophenone (meta) A_para 4-Aminoacetophenone (para) M_ortho 2-Methoxyacetophenone (ortho) M_meta 3-Methoxyacetophenone (meta) M_para 4-Methoxyacetophenone (para)

Caption: Molecular structures of common acetophenone positional isomers.

Gas Chromatography (GC): The Volatility-Driven Separation

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] For acetophenone isomers, the primary determinant of elution order in GC is the boiling point of the analyte.[2][3]

Expertise & Causality: Why Boiling Point Matters

The separation mechanism in GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column.[3] Compounds with lower boiling points are more volatile, spend more time in the gas phase, and thus travel through the column faster, resulting in shorter retention times.

Positional isomers often have distinct boiling points due to differences in intermolecular forces and molecular symmetry. For example, the para isomer of methoxyacetophenone has a more linear structure than the ortho isomer, leading to stronger intermolecular forces and a higher boiling point.[2] Consequently, the ortho isomer elutes first. This principle is a reliable starting point for predicting the elution order of many acetophenone isomer sets.

Comparative Experimental Data: GC Separation of Methoxy- and Dichloro- Isomers

The following table summarizes expected and reported GC separation parameters for two sets of acetophenone isomers.

Parameter2-Methoxyacetophenone (ortho)4-Methoxyacetophenone (para)2,4-Dichloroacetophenone2,6-DichloroacetophenoneReference
Boiling Point ~246 °C~258 °CN/AN/A[2]
Stationary Phase DB-WAX (PEG)DB-WAX (PEG)HP-5 (Weak Polarity)HP-5 (Weak Polarity)[2][4]
Expected Elution Order FirstSecondFirstSecond[2][4]
Reported Retention Time ~10.5 min~11.2 min~11.9 min~12.5 min[2][4]
Resolution (Rs) > 2.0> 2.0Baseline SeparationBaseline Separation[2][4]
Experimental Protocol: GC-MS Analysis of Aminoacetophenone

While comparative data for all aminoacetophenone isomers is scarce, GC-MS is the gold standard for the quantification of the critical flavor compound, 2'-Aminoacetophenone (2-AAP).[2][5] This protocol can serve as a robust starting point for the separation of all three isomers.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Capillary GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica capillary column.[6]

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.[2]

  • Sample Vials: 2 mL amber glass vials with PTFE/silicone septa.

2. GC-MS Parameters:

  • Injector: Splitless mode, 1 µL injection volume.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp to 170°C at 7°C/min, then ramp to 250°C at 120°C/min and hold for 5 min.[6]

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitored ions for aminoacetophenones would include the molecular ion (m/z 135) and key fragments (e.g., m/z 120).[6]

3. Sample Preparation:

  • Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1-10 µg/mL.

4. Data Acquisition and Analysis:

  • Acquire chromatograms and identify peaks based on their retention times and mass spectra, confirmed by analyzing individual isomer standards.

High-Performance Liquid Chromatography (HPLC): A Polarity and Interaction-Based Approach

For less volatile or thermally labile isomers, such as hydroxyacetophenones, HPLC is the technique of choice.[7] In reversed-phase (RP) HPLC, separation is governed by the analytes' partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[8]

Expertise & Causality: The Role of Polarity, Hydrogen Bonding, and pH

In RP-HPLC, more polar compounds have a greater affinity for the polar mobile phase and elute earlier, while less polar (more hydrophobic) compounds are retained longer by the stationary phase.[9] The separation of hydroxyacetophenone isomers is a classic example of exploiting subtle differences in polarity:

  • Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds with the aqueous mobile phase makes these isomers more polar than the parent acetophenone molecule.

  • Intramolecular vs. Intermolecular H-Bonding: The ortho isomer (2-hydroxyacetophenone) can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This internal interaction shields the polar groups, reducing their ability to interact with the polar mobile phase. This effectively makes the ortho isomer less polar than its meta and para counterparts, leading to stronger retention on a C18 column. The meta and para isomers can only form intermolecular hydrogen bonds with the mobile phase, making them more polar and causing them to elute earlier.

  • Mobile Phase pH: Since phenols are weakly acidic, the pH of the mobile phase is a critical parameter.[7] Operating at a low pH (e.g., 2.5) ensures the hydroxyl groups remain protonated (-OH), maximizing their hydrophobicity and interaction with the C18 stationary phase.[9]

Comparative Experimental Data: RP-HPLC of Hydroxyacetophenone Isomers

The following table outlines a typical starting point and expected elution order for hydroxyacetophenone isomers on a C18 column.

Parameter4-Hydroxyacetophenone (para)3-Hydroxyacetophenone (meta)2-Hydroxyacetophenone (ortho)Reference
Relative Polarity Most PolarIntermediateLeast Polar (due to intramolecular H-bonding)[7]
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)[7]
Mobile Phase Acetonitrile:20mM Phosphate Buffer (pH 2.5)Acetonitrile:20mM Phosphate Buffer (pH 2.5)Acetonitrile:20mM Phosphate Buffer (pH 2.5)[7]
Expected Elution Order FirstSecondThird[7]
Experimental Protocol: RP-HPLC Separation of Hydroxyacetophenone Isomers

This protocol provides a robust method for achieving baseline separation of 2-, 3-, and 4-hydroxyacetophenone.[7]

cluster_workflow Chromatographic Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B C C18 Column (Stationary Phase) B->C D UV Detector (e.g., 254 nm) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration & Quantification) E->F

Caption: General workflow for HPLC analysis of acetophenone isomers.

1. Instrumentation and Reagents:

  • HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm particle size, 150 x 4.6 mm.[7]

  • Reagents: HPLC-grade acetonitrile (ACN) and water, potassium phosphate monobasic, and phosphoric acid.[7]

  • Standards: Individual standards of 2-, 3-, and 4-hydroxyacetophenone.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 2.5. Start with an isocratic elution of 40:60 (ACN:Buffer).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[7]

3. Procedure:

  • Mobile Phase Preparation: Prepare the 20 mM phosphate buffer in HPLC-grade water and adjust the pH to 2.5 with phosphoric acid. Filter both the buffer and acetonitrile through a 0.45 µm filter before use.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a mixed standard solution to determine retention times and resolution. Inject individual standards for peak confirmation.

4. Trustworthiness & Method Validation:

  • To improve resolution (Rs > 1.5), systematically decrease the percentage of acetonitrile. This increases retention but can enhance separation.[7]

  • If co-elution persists, consider an alternative stationary phase. A Phenyl-Hexyl column can provide different selectivity through π-π interactions with the aromatic rings of the analytes.[7]

Emerging & Specialized Techniques: SFC and CE

While GC and HPLC are the workhorses for isomer analysis, Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer unique advantages in terms of speed, efficiency, and environmental impact.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[10] It combines the high diffusivity and low viscosity of a gas with the solvating power of a liquid, resulting in fast, efficient separations with significantly reduced organic solvent consumption.[11][12]

Causality and Advantage for Isomer Separations: SFC excels at separating stereoisomers and positional isomers.[10][11] The low viscosity of the CO₂-based mobile phase allows for higher flow rates and faster analysis times compared to HPLC.[11] By adding small amounts of polar co-solvents (modifiers) like methanol, the mobile phase polarity can be finely tuned to optimize selectivity for isomers that are difficult to resolve by other means. SFC is particularly dominant in the field of chiral separations but is equally potent for achiral positional isomers.[13][14]

While specific application data for acetophenone isomers is not as prevalent as for HPLC or GC, the principles suggest that SFC with a polar stationary phase (e.g., silica, cyano, or amino) and a CO₂/methanol mobile phase would be an excellent starting point for method development.[15]

Capillary Electrophoresis (CE): High-Efficiency, Low-Volume Separations

CE is a high-resolution separation technique that uses an electric field to separate analytes in a narrow capillary.[16] Separation is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio.

Causality and Advantage for Hydroxyacetophenone Isomers: For ionizable compounds like hydroxyacetophenones, CE offers a distinct separation mechanism. At a sufficiently high pH (e.g., 9.5), the phenolic hydroxyl groups deprotonate to form negatively charged phenoxide ions. The extent of this ionization is governed by the pKa of each isomer. Subtle differences in pKa values lead to different effective charges on each isomer at a given pH, causing them to migrate at different velocities in the electric field, thus enabling their separation.

Comparative Experimental Data: CE of Hydroxyacetophenone Isomers
AnalyteMigration Time (min) at pH 9.5
Acetophenone (AP) ~4.2
2-Hydroxyacetophenone (2-HAP) ~4.8
3-Hydroxyacetophenone (3-HAP) ~5.5
4-Hydroxyacetophenone (4-HAP) ~6.2
(Data adapted from)
Experimental Protocol: CE Separation of Hydroxyacetophenone Isomers

This protocol is based on a validated method for the simultaneous separation of acetophenone and its monohydroxy isomers.

1. Instrumentation and Reagents:

  • Capillary Electrophoresis System: With a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 cm total length, 50 µm i.d.).

  • Reagents: Sodium tetraborate, acetonitrile (ACN).

2. CE Conditions:

  • Background Electrolyte (BGE): 10 mmol/L sodium tetraborate buffer containing 5% (v/v) ACN, adjusted to pH 9.5.

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 195 nm.

3. Procedure:

  • Capillary Conditioning: Before first use, and between runs, flush the capillary sequentially with 0.1 M NaOH, water, and finally the BGE.

  • Analysis: Fill the capillary with BGE, inject the sample, apply the voltage, and record the electropherogram.

Conclusion and Recommendations

The optimal chromatographic method for separating acetophenone isomers is highly dependent on the specific physicochemical properties of the analytes.

  • For volatile and thermally stable isomers (e.g., methoxy-, dichloroacetophenones), Gas Chromatography is the method of choice, offering excellent resolution based on boiling point differences.

  • For less volatile, polar isomers (e.g., hydroxyacetophenones), Reversed-Phase HPLC is the superior technique. It provides robust separation by exploiting subtle differences in polarity, hydrogen bonding capabilities, and by allowing for fine-tuning of selectivity via mobile phase pH.

  • For high-efficiency, rapid, and environmentally friendly separations , Supercritical Fluid Chromatography (SFC) represents the cutting edge and should be considered, particularly in high-throughput screening environments.

  • For ionizable isomers , Capillary Electrophoresis (CE) offers an alternative, high-resolution separation mechanism with minimal solvent consumption.

By understanding the fundamental principles behind each technique, researchers can move beyond trial-and-error and logically develop optimized, self-validating methods for the challenging but critical task of isomer separation.

References

  • Thangavel, S., et al. (2013). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. Chinese Chemical Letters, 24(8), 722-724. [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.com. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 2-12. [Link]

  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters.com. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.com. [Link]

  • Košmerl, T., et al. (2009). Determination of 2-aminoacetophenone in wines using the Stir Bar Sorptive Extraction method coupled with GC-MS and GC-NPD. Mitteilungen Klosterneuburg, 59, 121-126. [Link]

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.org. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu.com. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Americanpharmaceuticalreview.com. [Link]

  • SIELC Technologies. (2018). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Sielc.com. [Link]

  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omicsonline.org. [Link]

  • da Silva, M. G., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 107, 613-618. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatographyforum.org. [Link]

  • Shimadzu. (n.d.). SFC Basic Guide. Shimadzu.com. [Link]

  • YMC. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Ymc.co.jp. [Link]

  • De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe, 28(10), 572-580. [Link]

  • Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177-183. [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Chromatographytoday.com. [Link]

  • Google Patents. (2018). CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.com. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biolmolchem.ir. [Link]

  • ResearchGate. (n.d.). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu.com. [Link]

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A Comparative Guide to the Bioactivity of Methoxy-Substituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a versatile building block for the synthesis of a myriad of biologically active compounds. The introduction of a methoxy group (-OCH₃) to the acetophenone core can significantly influence its physicochemical properties, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of various methoxy-substituted acetophenone derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. The information presented herein is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource to guide their research endeavors.

The Influence of Methoxy Substitution on Bioactivity

The position and number of methoxy groups on the phenyl ring of acetophenone derivatives can drastically alter their biological efficacy. These substitutions can affect electron density, lipophilicity, and steric hindrance, all of which are critical determinants of a molecule's ability to interact with enzymes, receptors, and other cellular components. This guide will delve into these structure-activity relationships (SAR) across different domains of bioactivity.

Antimicrobial Activity: A Comparative Overview

Methoxy-substituted acetophenone derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1] Their mechanisms of action are often attributed to the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.[2][3]

Comparative Antibacterial Efficacy

The antibacterial potential of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Methoxy-Substituted Acetophenone Derivatives and their Chalcones against Selected Bacteria

Compound/DerivativeSubstitution PatternTest OrganismMIC (µg/mL)Reference
4-Methoxyacetophenone derivative4-OCH₃Escherichia coli>100[5]
2-Hydroxy-4-methoxyacetophenone derivative2-OH, 4-OCH₃Staphylococcus aureus50[5]
Methoxy-chalcone 5a2,4-(OCH₃)₂, 4'-(OCH₃)Bacteria (DNA gyrase target)-7.6 kcal/mol (Binding Energy)[2]
Methoxy-chalcone 5b2,4,5-(OCH₃)₃, 4'-(OCH₃)Bacteria (DNA gyrase target)-7.0 kcal/mol (Binding Energy)[2]
Hydrazone derivative (PPA2)4-NO₂ acetophenoneBacillus subtilis6.25[1]
Hydrazone derivative (PPA4)4-Cl acetophenonePseudomonas aeruginosa12.5[1]

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

The data suggests that the presence and position of methoxy groups, often in combination with other substituents like hydroxyl groups, can significantly impact antibacterial activity. For instance, chalcones derived from methoxy acetophenones often exhibit enhanced potency.[3]

Antioxidant Capacity: Scavenging Free Radicals

Reactive oxygen species (ROS) are implicated in a multitude of disease states, making the discovery of effective antioxidants a key therapeutic strategy. Methoxy-substituted acetophenones have been investigated for their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method for evaluation.[6][7]

Comparative DPPH Radical Scavenging Activity

The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antioxidant Activity (IC50) of Methoxy-Substituted Acetophenone Derivatives

Compound/DerivativeSubstitution PatternDPPH IC50 (µM)Reference
2'-Hydroxy-4',5'-dimethoxyacetophenone2'-OH, 4',5'-(OCH₃)₂157 µg/mL[8]
Methoxy-chromene chalcone 36-OCH₃ on chromene69 ± 0.38[9]
Methoxy-chromene chalcone 46-OCH₃ on chromene67 ± 0.44[9]
Trolox (Standard)-36.4 ± 0.53[9]

The presence of hydroxyl groups in conjunction with methoxy groups appears to be beneficial for antioxidant activity, likely due to the hydrogen-donating ability of the hydroxyl group.[1]

Anticancer Potential: Targeting Malignant Cells

The cytotoxic effects of methoxy-substituted acetophenone derivatives against various cancer cell lines have been a significant area of research.[10] These compounds can induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.[11][12]

Comparative Cytotoxicity

The anticancer activity is typically quantified by the IC50 value, representing the concentration of the compound that inhibits 50% of cancer cell growth, often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Table 3: Comparative Cytotoxic Activity (IC50) of Methoxy-Substituted Acetophenone Derivatives and their Chalcones against Cancer Cell Lines

Compound/DerivativeSubstitution PatternCell LineIC50 (µM)Reference
Chalcone LY-2Derived from 2-hydroxy-4-methoxyacetophenoneMCF-7 (Breast Cancer)7.82 ± 0.93[15]
Acronyculatin PPrenylated acetophenoneMCF-7 (Breast Cancer)56.8[10]
Acronyculatin QPrenylated acetophenoneMCF-7 (Breast Cancer)40.4[10]
Eupatofortunone-MCF-7 (Breast Cancer)82.15[10]
Meliquercifolin AHeterodimer with acetophenoneHeLa (Cervical Cancer)2.6[10]

The data highlights that modifications of the acetophenone scaffold, such as the formation of chalcones or the presence of multiple methoxy groups, can lead to potent anticancer agents.[16] The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for the key bioactivity assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][17]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]

  • Prepare Inoculum: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[8]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

DPPH Free Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant potential of compounds by measuring their ability to scavenge the stable DPPH free radical.[6][7]

Step-by-Step Protocol:

  • Prepare DPPH Solution: A solution of DPPH (e.g., 0.1 mM) in methanol is prepared. This solution has a deep violet color.[18]

  • Prepare Test Samples: The test compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a volume of the test sample solution. A control is prepared by mixing the DPPH solution with methanol only.[18]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[18]

  • Measure Absorbance: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[7]

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: A solution of MTT (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[13]

  • Measure Absorbance: The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Mechanistic Insights: A Glimpse into Signaling Pathways

The anticancer activity of methoxy-substituted acetophenone derivatives is often linked to their ability to induce apoptosis. This programmed cell death can be triggered through various signaling pathways. One of the key pathways implicated is the modulation of the NF-κB (Nuclear Factor-kappa B) signaling cascade, which plays a crucial role in inflammation, immunity, and cell survival.

Simplified NF-κB Signaling Pathway and Potential Inhibition

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory signals (e.g., TNF-α) IKK IKK Complex stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene_exp Gene Expression (Pro-survival, Pro-inflammatory) DNA->Gene_exp inhibitor Methoxy Acetophenone Derivative inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by methoxy-substituted acetophenone derivatives.

In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some bioactive compounds can inhibit this pathway, for instance, by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes, thereby sensitizing cancer cells to apoptosis.

Conclusion

This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of methoxy-substituted acetophenone derivatives. The position and number of methoxy groups, often in concert with other functional moieties, are critical in defining the bioactivity profile of these compounds. The provided experimental protocols offer a standardized framework for evaluating these activities, while the mechanistic insights into signaling pathways provide a basis for understanding their mode of action. It is evident that methoxy-substituted acetophenones and their derivatives, particularly chalcones, are a promising class of compounds for the development of novel therapeutic agents. Further research focusing on optimizing the substitution patterns and elucidating the precise molecular targets will be crucial in translating these findings into clinical applications.

References

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Bio-protocol. (2021). 4.4. DPPH Assay. [Link]

  • Suwito, H., et al. (2016).
  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. [Link]

  • Asghari, G., et al. (2011). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Asian Journal of Chemistry, 23(11), 4827-4829.
  • Kulkarni, S. K., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5484-5489.
  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASAYAN Journal of Chemistry, 18(2), 704-714.
  • Grigoryan, N., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. MOJ Biorg Org Chem, 1(4), 133-136.
  • da Silva, A. B., et al. (2020). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Molecules, 25(14), 3144.
  • Kumar, A., et al. (2013). Synthesis of Chalcones with Anticancer Activities. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1245-1254.
  • Ghasemi, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
  • Le, T. H., et al. (2018). Synthesis of Chalcone Derivatives as Anticancer Agents.
  • Li, Y., et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. Cancers, 17(23), 1-19.

Sources

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